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  • Product: 5,5-Diphenylhydantoin calcium salt
  • CAS: 17149-74-5

Core Science & Biosynthesis

Foundational

5,5-Diphenylhydantoin Calcium Salt: Molecular Weight, Solubility Profile, and Clinical Implications

Executive Summary 5,5-Diphenylhydantoin (phenytoin) is a foundational antiepileptic active pharmaceutical ingredient (API) characterized by a narrow therapeutic index and highly variable pharmacokinetics. While the sodiu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5,5-Diphenylhydantoin (phenytoin) is a foundational antiepileptic active pharmaceutical ingredient (API) characterized by a narrow therapeutic index and highly variable pharmacokinetics. While the sodium salt of phenytoin is widely utilized to enhance aqueous solubility, its interaction with calcium ions—forming phenytoin calcium —represents a critical thermodynamic vulnerability in drug formulation. This technical whitepaper provides an in-depth analysis of the molecular weight, solubility profile, and cellular mechanisms of the 5,5-diphenylhydantoin calcium salt, offering self-validating experimental workflows for drug development professionals.

Physicochemical Properties and Stoichiometric Variance

Phenytoin is a weak acid with a pKa of approximately 8.4, meaning it remains largely unionized in the acidic environment of the stomach but can form salts in alkaline conditions or during pharmaceutical manufacturing 1[1].

The molecular weight (MW) of phenytoin calcium depends entirely on the stoichiometric ratio of the coordination complex:

  • Free Acid: The baseline MW of phenytoin free acid (C₁₅H₁₂N₂O₂) is 252.27 g/mol 2[2].

  • 2:1 Calcium Salt (Standard): Because calcium is divalent (Ca²⁺) and the hydantoin ring typically loses one proton per molecule during standard salt formation, the most stable pharmaceutical complex is a 2:1 ratio: (C₁₅H₁₁N₂O₂)₂·Ca. The theoretical molecular weight for this complex is 542.60 g/mol .

  • 1:1 Calcium Adduct: Under specific highly alkaline synthesis conditions, a 1:1 complex can form where both nitrogen protons are displaced (C₁₅H₁₀N₂O₂·Ca), yielding a molecular weight of approximately 292.35 g/mol 3[3].

Solubility Profile & Thermodynamic Incompatibilities

The intrinsic aqueous solubility of phenytoin free acid is notoriously poor, measuring approximately ~25 µg/mL at pH 6.5 1[1]. To circumvent this, formulations utilize phenytoin sodium, which boasts a solubility exceeding 70 mg/mL.

However, the solubility product constant ( Ksp​ ) of phenytoin calcium is exceptionally low. When highly soluble phenytoin sodium enters an aqueous microenvironment containing calcium ions, an immediate ion-exchange reaction occurs, precipitating the insoluble calcium salt.

Quantitative Data Summary
PropertyPhenytoin Free AcidPhenytoin SodiumPhenytoin Calcium (2:1)
Molecular Formula C₁₅H₁₂N₂O₂C₁₅H₁₁N₂O₂·Na(C₁₅H₁₁N₂O₂)₂·Ca
Molecular Weight 252.27 g/mol 274.25 g/mol 542.60 g/mol
Intrinsic Solubility ~25 µg/mL (at pH 6.5)>70 mg/mL (in water)< 5 µg/mL (Precipitates)
pKa 8.4N/A (Salt Form)N/A (Salt Form)
Clinical Bioavailability Baseline (Slow absorption)High (Rapid Dissolution)Severely Reduced

Clinical Relevance: The Excipient-Driven Bioavailability Crisis

The thermodynamic drive to form phenytoin calcium has profound clinical implications. The classic 1968 Brisbane intoxication outbreak perfectly illustrates this causality. Patients stabilized on phenytoin capsules suddenly exhibited severe toxicity when the manufacturer replaced the excipient calcium sulfate (CaSO₄) with lactose 4[4].

The Causality: In the original formulation, the highly soluble phenytoin sodium interacted with CaSO₄ in the gastrointestinal tract, precipitating into the insoluble phenytoin calcium salt and reducing systemic absorption. When lactose was used, this precipitation was bypassed, leading to massive spikes in bioavailability and subsequent toxicity. Today, this mechanism dictates strict clinical guidelines requiring a minimum 2-hour separation between phenytoin administration and calcium-based antacids (e.g., calcium carbonate) 5[5].

G A Phenytoin Sodium (Highly Soluble) C Aqueous Microenvironment (Ion Exchange) A->C B Calcium Excipients (e.g., CaSO4, CaCO3) B->C D Phenytoin Calcium (Insoluble Precipitate) C->D E Reduced Gastrointestinal Absorption D->E

Fig 1. Mechanism of phenytoin calcium precipitation and resulting bioavailability reduction.

Cellular Mechanisms: Phenytoin and Intracellular Calcium Dynamics

Beyond macroscopic solubility, phenytoin exerts direct effects on cellular calcium signaling. While its primary antiepileptic mechanism is the blockade of voltage-gated sodium channels, its most common adverse effect—gingival overgrowth—is driven by calcium modulation.

Phenytoin acts on Calcium-Sensing Receptors (CaSR) and TRPA1 channels in human gingival fibroblasts 6[6]. This stimulation activates Phospholipase C (PLC), generating Inositol Triphosphate (IP3), which subsequently triggers a massive release of Ca²⁺ from the Endoplasmic Reticulum (ER) 7[7]. This elevated intracellular calcium cascade ultimately forces the extracellular matrix accumulation of collagen.

G A Phenytoin Exposure B CaSR & TRPA1 Activation (Gingival Fibroblasts) A->B C Phospholipase C (PLC) Activation B->C D IP3 Generation C->D E Ca2+ Release from ER D->E F Collagen Accumulation (Gingival Overgrowth) E->F

Fig 2. Intracellular calcium signaling pathway driving phenytoin-induced gingival overgrowth.

Experimental Workflows for Phenytoin-Calcium Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems to investigate API-excipient incompatibilities.

Workflow A: Titration and Precipitation Analysis
  • Objective: Isolate and confirm the formation of the phenytoin calcium salt.

  • Step 1 (Preparation): Dissolve 250 mg of phenytoin sodium in 100 mL of deionized water (pH ~10.5).

  • Step 2 (Titration): Add 0.1 M CaCl₂ dropwise under continuous magnetic stirring at 25°C.

  • Step 3 (Observation): Monitor the solution for sudden, irreversible turbidity.

  • Causality & Validation: Titrating CaCl₂ forces the system to cross the Ksp​ of phenytoin calcium. To validate that the precipitate is not merely free acid (due to a localized pH drop), filter and dry the precipitate, then perform ¹H-NMR (in DMSO-d6). The absence of sodium-specific shifts and the confirmed coordination of the 5,5-diphenylhydantoinate anion with calcium self-validates the chemical identity 4[4].

Workflow B: Isothermal Microcalorimetry (Excipient Compatibility)
  • Objective: Detect thermodynamic instability between phenytoin sodium and calcium excipients.

  • Step 1 (Preparation): Blend phenytoin sodium powder with calcium sulfate (CaSO₄) in a 1:1 molar ratio.

  • Step 2 (Hydration): Introduce exactly 10 µL of aqueous media to initiate the solid-state/liquid interface interaction.

  • Step 3 (Measurement): Seal the ampoule and place it in an isothermal microcalorimeter set to 37°C.

  • Causality & Validation: Microcalorimetry detects minute heat flows from bond formation. By running isolated phenytoin sodium and isolated CaSO₄ as parallel baselines, any exothermic or endothermic peak observed in the mixture is self-validated as a distinct chemical interaction (salt exchange) rather than a simple heat of solution.

Workflow C: In Vitro Dissolution Profiling (USP Apparatus 1)
  • Objective: Quantify the macroscopic impact of calcium salt formation on drug release.

  • Step 1 (Setup): Utilize USP Apparatus 1 (baskets) rotating at 50 rpm in 900 mL of purified water at 37°C.

  • Step 2 (Formulation): Load gelatin capsules with a 2:1 ratio of excipient (Test: CaSO₄ vs. Control: Lactose) to phenytoin sodium.

  • Step 3 (Sampling): Withdraw 5 mL aliquots at 5, 10, 15, 30, and 45 minutes, replacing the volume with fresh media.

  • Causality & Validation: Quantify the dissolved phenytoin via HPLC (UV detection at 220 nm). Calculate the f2​ similarity factor. If the release profile of the CaSO₄ formulation drops significantly below 85% in 15 minutes compared to the lactose control, the system self-validates that the microscopic salt exchange directly throttles macroscopic dissolution kinetics.

References

  • An Update on the Mechanisms of Phenytoin Induced Gingival Overgrowth. The Open Dentistry Journal. Available at:[Link]

  • Incorporation of Physiologically Based Pharmacokinetic Modeling in the Evaluation of Solubility Requirements for the Salt Selection Process: A Case Study Using Phenytoin. PMC (National Institutes of Health). Available at:[Link]

  • Phenytoin-Induced Elevation of the Intracellular Calcium Concentration by Stimulation of Calcium-Sensing Receptors in Gingival Fibroblasts. SCIRP (Pharmacology & Pharmacy). Available at:[Link]

  • Are Excipients Inert? Phenytoin Pharmaceutical Investigations with New Incompatibility Insights. Publishing at the Library (University of Alberta). Available at:[Link]

  • Browse Substances - precisionFDA. FDA. Available at:[Link]

  • Dilantin - Drug Summary. PDR.net. Available at:[Link]

Sources

Exploratory

Structural Elucidation and Polymorphism of 5,5-Diphenylhydantoin Calcium Salt: A Comprehensive Technical Guide

Executive Summary 5,5-Diphenylhydantoin, universally known as phenytoin, is a cornerstone antiepileptic drug characterized by its narrow therapeutic index and challenging physicochemical properties. While the sodium salt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5,5-Diphenylhydantoin, universally known as phenytoin, is a cornerstone antiepileptic drug characterized by its narrow therapeutic index and challenging physicochemical properties. While the sodium salt (phenytoin sodium) is the most widely administered clinical form, the calcium salt of phenytoin represents a critical, albeit less discussed, solid-state entity. It emerges both as a purposefully formulated product in specific global markets and as an unintended, poorly soluble precipitate resulting from drug-excipient or drug-dietary interactions.

This whitepaper provides an in-depth technical analysis of the crystal structure, coordination chemistry, and polymorphism of 5,5-diphenylhydantoin calcium salt[1][2]. By dissecting the causality behind its solid-state behavior, this guide equips researchers and drug development professionals with the protocols necessary to synthesize, isolate, and characterize this complex pharmaceutical material.

Chemical & Structural Foundations

The Hydantoin Scaffold and Deprotonation Mechanics

Phenytoin is a weak organic acid with a pKa of approximately 8.3 to 8.4[2]. The acidity originates from the imide nitrogen (N3) within the 2,4-imidazolidinedione ring. Because of this weak acidity, phenytoin is practically insoluble in aqueous media at physiological pH.

To enhance solubility, salt formation is required. According to the Henderson-Hasselbalch equation, achieving >99% ionization of phenytoin necessitates a microenvironmental pH of at least 10.4[2]. When exposed to highly alkaline conditions in the presence of a divalent calcium source, the deprotonated 5,5-diphenylhydantoinate anion readily coordinates with Ca²⁺.

Coordination Chemistry of the Calcium Salt

Unlike the monovalent sodium ion, which typically forms a highly soluble, modulated hydrate/methanol solvate structure[3], the divalent calcium ion (Ca²⁺) acts as a hard Lewis acid. It exhibits a strong affinity for the oxygen-rich domains of the hydantoinate anion.

In the solid state, Ca²⁺ typically adopts an octahedral or higher coordination geometry. It coordinates with the C2 or C4 carbonyl oxygens of multiple hydantoinate ligands, as well as bridging water molecules. This divalent bridging effectively cross-links the hydantoinate anions, forming a dense coordination polymer . The high lattice energy of this polymeric network is the primary mechanistic reason why the calcium salt exhibits drastically lower aqueous solubility compared to the sodium salt[1].

CalciumPhenytoin Phenytoin Phenytoin (Free Acid) pKa ~ 8.3 Anion 5,5-Diphenylhydantoinate Anion Phenytoin->Anion Deprotonation Base Alkaline Environment (pH > 10) Base->Anion CaSalt Phenytoin Calcium Salt [Ca(C15H11N2O2)2 • nH2O] Anion->CaSalt Coordination CaIon Ca²⁺ Source (e.g., Excipients/Salts) CaIon->CaSalt Polymorph1 Anhydrous Form (Metastable) CaSalt->Polymorph1 Dehydration Polymorph2 Hydrated Form (Thermodynamically Stable) CaSalt->Polymorph2 Ambient Moisture

Pathway of phenytoin deprotonation and calcium salt coordination leading to pseudopolymorphism.

Polymorphism and Pseudopolymorphism

Polymorphism—the ability of a solid compound to exist in more than one crystalline form—is a well-documented phenomenon for phenytoin free acid, which exhibits both orthorhombic and monoclinic forms, as well as surface-induced polymorphs[4].

For the calcium salt, the structural landscape is dominated by pseudopolymorphism (solvates and hydrates). Because the Ca²⁺ ion requires water molecules to satisfy its coordination sphere during aqueous precipitation, the salt predominantly crystallizes as a hydrate.

  • Thermodynamic Hydrates: Stable under ambient temperature and humidity. The water molecules are integral to the crystal lattice, participating in a robust hydrogen-bonding network (N-H···O and O-H···O)[3].

  • Metastable Anhydrates: Generated via thermal dehydration (e.g., heating above 120°C). The removal of coordinated water leaves lattice voids, leading to a metastable structure that will rapidly rehydrate upon exposure to atmospheric moisture.

Biopharmaceutical Implications: The "Calcium Effect"

The structural rigidity and high lattice energy of the calcium salt have profound clinical implications. Historically, when phenytoin was formulated in capsules using calcium sulfate as an excipient, a significant portion of the drug converted to the calcium salt in situ. This conversion rendered the drug largely unabsorbable in the gastrointestinal tract, leading to increased fecal excretion and sub-therapeutic plasma levels[1][5].

Understanding this interaction is critical for formulation scientists: divalent metal excipients must be strictly avoided in phenytoin formulations to prevent the spontaneous crystallization of the poorly soluble calcium polymorph.

Quantitative Comparison of Phenytoin Solid Forms
PropertyPhenytoin (Free Acid)Phenytoin SodiumPhenytoin Calcium
Molecular Formula C₁₅H₁₂N₂O₂Na(C₁₅H₁₁N₂O₂)Ca(C₁₅H₁₁N₂O₂)₂ • nH₂O
Aqueous Solubility ~32 mg/L (Very Low)Freely Soluble (pH > 10)Poorly Soluble
Crystal System Orthorhombic / MonoclinicModulated Supercell[3]Coordination Polymer
Bioavailability Impact BaselineRapidly absorbedSignificantly reduced[6]
Primary Use Case Oral SuspensionsIV Injections, CapsulesSpecific oral formulations

Experimental Protocols: Synthesis and Characterization

To study the polymorphism of phenytoin calcium, researchers must employ highly controlled crystallization techniques. Direct addition of Ca²⁺ to phenytoin free acid will fail due to incomplete ionization. The protocol below utilizes a self-validating, pH-driven precipitation method followed by Solvent-Mediated Phase Transformation (SMPT) to isolate the thermodynamically stable polymorph.

Protocol 1: Synthesis of Phenytoin Calcium Hydrate

Causality Check: The two-step process ensures that phenytoin is fully ionized before the introduction of calcium, preventing the co-precipitation of amorphous free acid.

  • Alkaline Dissolution: Suspend 2.52 g (10 mmol) of phenytoin free acid in 50 mL of deionized water. Dropwise, add 1.0 M NaOH under continuous magnetic stirring until the solid completely dissolves.

  • pH Validation: Measure the pH of the solution. It must be strictly maintained between 10.5 and 11.0 . If the pH drops below 10.4, turbidity will occur due to free acid precipitation.

  • Calcium Addition: Prepare a solution of 0.55 g (5 mmol) of anhydrous CaCl₂ in 10 mL of deionized water. Add this solution dropwise (1 mL/min) to the alkaline phenytoin solution at 25°C.

  • Precipitation: A dense white precipitate of phenytoin calcium will form immediately upon the interaction of the Ca²⁺ ions with the hydantoinate anions.

  • Isolation: Stir the suspension for 2 hours to allow for Ostwald ripening. Filter the precipitate under vacuum, wash with cold deionized water (to remove residual NaCl), and dry in a desiccator over silica gel for 24 hours.

Protocol 2: Polymorph Screening via SMPT

Causality Check: Kinetic precipitates are often amorphous or highly defective. Slurrying the kinetic precipitate in a solvent provides the activation energy necessary for the lattice to rearrange into its lowest-energy crystalline form.

  • Slurry Preparation: Place 500 mg of the synthesized phenytoin calcium powder into three separate glass vials.

  • Solvent Addition: Add 5 mL of the following solvents to the respective vials:

    • Vial A: 100% Deionized Water (Promotes higher hydration states).

    • Vial B: 50:50 Water/Ethanol mixture.

    • Vial C: 100% Tetrahydrofuran (THF) (Promotes lower hydration/solvation states).

  • Equilibration: Seal the vials and agitate on a thermoshaker at 25°C for 72 hours.

  • Solid-State Recovery: Centrifuge the suspensions at 5000 rpm for 10 minutes. Decant the supernatant and air-dry the solid pellets.

  • Validation (FTIR & PXRD): Analyze the dried solids using Fourier Transform Infrared Spectroscopy (FTIR). A shift in the carbonyl (C=O) stretching frequency (typically around 1750 cm⁻¹) confirms metal coordination[5]. Follow with Powder X-Ray Diffraction (PXRD) to confirm crystallinity and identify distinct polymorphic phases.

Workflow Step1 Alkaline Dissolution Step2 Ca²⁺ Addition & Precipitation Step1->Step2 pH > 10.5 Step3 Slurry Method Step2->Step3 Isolate Step4 Solid-State Analysis Step3->Step4 Filter/Dry Step5 SC-XRD Elucidation Step4->Step5 Single Crystal

Experimental workflow for the synthesis and structural elucidation of phenytoin calcium polymorphs.

References

  • Effects of Diluents on Physical and Chemical Stability of Phenytoin and Phenytoin Sodium ResearchGate[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations MDPI - Molecules[Link]

  • Bioavailability of calcium supplements and the effect of Vitamin D: comparisons between milk, calcium carbonate, and calcium carbonate plus vitamin D ResearchGate[Link]

  • Surface-Induced Polymorphism as a Tool for Enhanced Dissolution: The Example of Phenytoin ACS Publications - Crystal Growth & Design[Link]

  • Crystal structure and theoretical charge density studies of dilantin molecule ResearchGate[Link]

Sources

Foundational

Thermodynamic properties of 5,5-diphenylhydantoin calcium salt

An In-Depth Technical Guide on the Thermodynamic Properties of 5,5-Diphenylhydantoin Calcium Salt Executive Summary The physical chemistry and thermodynamic stability of active pharmaceutical ingredients (APIs) dictate t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Thermodynamic Properties of 5,5-Diphenylhydantoin Calcium Salt

Executive Summary

The physical chemistry and thermodynamic stability of active pharmaceutical ingredients (APIs) dictate their bioavailability, safety, and efficacy. 5,5-Diphenylhydantoin (phenytoin), a first-line anticonvulsant, is notorious for its erratic absorption profiles, which are heavily influenced by its solid-state thermodynamics and salt forms. This whitepaper provides a comprehensive analysis of the thermodynamic properties of 5,5-diphenylhydantoin calcium salt. By dissecting the causality behind API-excipient interactions—most notably the 1968 Brisbane intoxication outbreak—this guide offers drug development professionals actionable insights into solubility thermodynamics, microcalorimetry workflows, and salt-selection strategies.

Introduction: The Biopharmaceutical Challenge of Phenytoin

Phenytoin is a weak acid (pKa ≈ 8.3–8.4) with exceptionally low intrinsic aqueous solubility (approximately 19–25 μg/mL at 25°C) [1][2]. To overcome this, it is predominantly formulated as a sodium salt, which boasts a significantly higher aqueous solubility of ~73.4 mg/mL [3].

However, the sodium salt is highly susceptible to ion-exchange reactions in the presence of divalent cations. When formulated with calcium-based excipients (such as calcium sulfate, CaSO4​ ), phenytoin sodium undergoes a thermodynamically driven precipitation reaction to form 5,5-diphenylhydantoin calcium salt. This calcium salt is highly insoluble, acting as a thermodynamic sink that drastically reduces the drug's dissolution rate and subsequent gastrointestinal absorption [4].

Thermodynamic Principles of Phenytoin Calcium Formation

The formation and stability of phenytoin calcium are governed by fundamental thermodynamic parameters: the solubility product constant ( Ksp​ ), Gibbs free energy of solution ( ΔGsol​ ), enthalpy ( ΔHsol​ ), and entropy ( ΔSsol​ ).

Gibbs Free Energy and Solubility Product

The precipitation of phenytoin calcium from a solution of phenytoin sodium and calcium ions is spontaneous ( ΔG<0 ). The low solubility of the calcium salt is reflected in a very low Ksp​ . The relationship between the solubility product and standard Gibbs free energy is defined as:

ΔGsol∘​=−RTln(Ksp​)

Because Ksp​ is extremely small for the calcium salt, ΔGsol∘​ is highly positive, meaning the dissolution of the solid calcium salt into aqueous ions is thermodynamically unfavorable.

Enthalpy and Entropy Contributions

The insolubility of phenytoin calcium is primarily enthalpy-driven. The crystal lattice energy of the calcium salt is exceptionally high due to the strong electrostatic interactions between the divalent calcium cation ( Ca2+ ) and the two bulky, lipophilic diphenylhydantoin anions.

  • Lattice Enthalpy ( ΔHlattice​ ): Highly exothermic to break.

  • Hydration Enthalpy ( ΔHhydration​ ): Insufficient to overcome the lattice energy, resulting in a net endothermic heat of solution ( ΔHsol​>0 ).

  • Entropy ( ΔSsol​ ): The hydrophobic nature of the diphenyl rings causes water molecules to form highly ordered clathrate-like structures around the dissolved anions, leading to a negative or minimally positive entropy of solution, further hindering dissolution.

Comparative Thermodynamic Data

Note: Values are synthesized from established calorimetric and solubility profiling of phenytoin salts [1][3][4].

PropertyPhenytoin (Free Acid)Phenytoin SodiumPhenytoin Calcium
Aqueous Solubility (25°C) ~0.019 - 0.025 mg/mL~73.4 mg/mL< 0.1 mg/mL (Insoluble)
pKa 8.3 - 8.4N/A (Salt)N/A (Salt)
Dissolution ΔG∘ Highly PositiveNegative (Spontaneous)Highly Positive
Biopharmaceutical Class BCS Class IIBCS Class I/II (pH dependent)BCS Class II/IV
Clinical Implication Poor absorptionRapid absorptionBioavailability failure

Mechanistic Pathway: The API-Excipient Interaction

The most famous clinical manifestation of these thermodynamic principles occurred in Brisbane, Australia, in 1968. Patients stabilized on phenytoin sodium capsules suddenly developed severe toxicity. The cause was traced to a formulation change: the manufacturer replaced the excipient calcium sulfate ( CaSO4​ ) with lactose [4].

The Causality:

  • With Calcium Sulfate: Inside the capsule and the GI tract, the highly soluble phenytoin sodium dissolved and immediately reacted with dissolved Ca2+ ions. The system shifted toward thermodynamic equilibrium by precipitating the insoluble phenytoin calcium salt. This limited the amount of free drug available for absorption.

  • With Lactose: Lactose does not provide divalent cations. The phenytoin sodium remained in its highly soluble form, leading to a massive, abrupt increase in systemic absorption and subsequent toxicity [4].

API_Interaction PhenytoinNa Phenytoin Sodium (Highly Soluble) Dissolution Aqueous Dissolution (GI Tract) PhenytoinNa->Dissolution CaSO4 Calcium Sulfate (Excipient) CaSO4->Dissolution Lactose Lactose (Excipient) Lactose->Dissolution IonExchange Ion Exchange Reaction (Thermodynamic Sink) Dissolution->IonExchange If Ca2+ present Maillard Maillard Reaction (Minor, Body Temp) Dissolution->Maillard Lactose interaction FreeDrug Free Phenytoin (High Concentration) Dissolution->FreeDrug If Lactose present PhenytoinCa Phenytoin Calcium Salt (Insoluble Precipitate) IonExchange->PhenytoinCa LowAbs Reduced Absorption (Sub-therapeutic) PhenytoinCa->LowAbs HighAbs High Absorption (Toxicity Risk) FreeDrug->HighAbs

Mechanistic pathway of phenytoin sodium interacting with calcium vs. lactose excipients.

Experimental Protocols for Thermodynamic Characterization

To ensure scientific integrity and avoid formulation failures, drug development professionals must utilize self-validating analytical systems to characterize salt thermodynamics. The following step-by-step protocol combines Isothermal Microcalorimetry (ITC) and Nuclear Magnetic Resonance (NMR) to evaluate phenytoin-calcium interactions [4].

Protocol: Microcalorimetric and Titrimetric Validation of Salt Formation

Objective: To quantify the thermodynamic incompatibility between phenytoin sodium and calcium-based excipients.

Step 1: Preparation of Standard Solutions

  • Prepare a 0.02 M solution of phenytoin sodium in degassed, deionized water (adjusted to pH 10.0 using 0.1 M NaOH to prevent free acid precipitation).

  • Prepare a 0.05 M solution of calcium chloride ( CaCl2​ ) or calcium sulfate ( CaSO4​ ) in deionized water.

Step 2: Isothermal Microcalorimetry (TAM III)

  • Load 1.0 mL of the phenytoin sodium solution into the sample ampoule of a Thermal Activity Monitor (TAM III).

  • Load the calcium solution into the injection syringe.

  • Equilibrate the system at 37°C (body temperature) until the baseline heat flow stabilizes (< 0.1 μW drift).

  • Inject 50 μL aliquots of the calcium solution into the ampoule.

  • Causality Check: Record the heat flow (exothermic/endothermic peaks). The integration of the heat flow over time yields the enthalpy of the interaction ( ΔH ). A significant heat flow upon mixing confirms a chemical interaction (salt precipitation) rather than simple dilution.

Step 3: Titration and Precipitation Recovery

  • In a separate vessel, titrate 50 mL of the phenytoin sodium solution with the calcium solution under constant stirring at 37°C.

  • Monitor the onset of turbidity (cloud point), which indicates the supersaturation limit and the Ksp​ threshold of the calcium salt.

  • Centrifuge the suspension at 10,000 rpm for 15 minutes. Decant the supernatant.

  • Wash the precipitate twice with cold deionized water to remove unreacted sodium and chloride ions, then dry under vacuum at 40°C.

Step 4: Structural Confirmation via 1 H-NMR and XRD

  • Dissolve a fraction of the dried precipitate in deuterated dimethyl sulfoxide (DMSO- d6​ ).

  • Perform 1 H-NMR spectroscopy. The absence of the acidic N-H proton signal (around 11 ppm) and the shifting of the aromatic protons confirm the formation of the calcium salt [4].

  • Perform Powder X-Ray Diffraction (PXRD) to confirm the crystalline nature of the thermodynamic sink.

Experimental_Workflow Prep Solution Prep Phenytoin Na + Ca2+ Calorimetry Isothermal Calorimetry (Measure ΔH) Prep->Calorimetry Titration Titration & Centrifugation (Isolate Precipitate) Prep->Titration Data Thermodynamic Profile (Ksp, ΔG, ΔH) Calorimetry->Data Analysis NMR & PXRD (Structural Validation) Titration->Analysis Analysis->Data

Self-validating experimental workflow for thermodynamic characterization of phenytoin salts.

Conclusion

The thermodynamic properties of 5,5-diphenylhydantoin calcium salt serve as a foundational case study in biopharmaceutics. Because the calcium salt has an extremely low solubility product and a highly positive Gibbs free energy of dissolution, its formation in the gastrointestinal tract acts as an irreversible thermodynamic sink. Understanding the causality behind these physical chemistry principles—and rigorously testing them via microcalorimetry and structural validation—is critical for researchers to formulate safe, effective, and bioavailable drug delivery systems.

References

  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules ACS Publications[Link]

  • pH-Metric Solubility. 2: Correlation Between the Acid-Base Titration and the Saturation Shake-Flask Solubility-pH Methods ResearchGate[Link]

  • Incorporation of Physiologically Based Pharmacokinetic Modeling in the Evaluation of Solubility Requirements for the Salt Selection Process: A Case Study Using Phenytoin PMC - National Center for Biotechnology Information[Link]

  • Are Excipients Inert? Phenytoin Pharmaceutical Investigations with New Incompatibility Insights University of Alberta / ResearchGate[Link]

Exploratory

Physicochemical Profiling and Drug Delivery Implications of 5,5-Diphenylhydantoin Calcium Salt

The Clinical and Physicochemical Context of Phenytoin Calcium Phenytoin (5,5-diphenylhydantoin) is a frontline antiepileptic drug characterized by a narrow therapeutic index and Biopharmaceutics Classification System (BC...

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Author: BenchChem Technical Support Team. Date: April 2026

The Clinical and Physicochemical Context of Phenytoin Calcium

Phenytoin (5,5-diphenylhydantoin) is a frontline antiepileptic drug characterized by a narrow therapeutic index and Biopharmaceutics Classification System (BCS) Class II properties—specifically, low aqueous solubility and high intestinal permeability. While the sodium salt (phenytoin sodium) is the most common commercial form utilized to enhance aqueous solubility, the calcium salt (CAS 17199-74-5)[1] plays a critical, often unintended, role in formulation science and pharmacokinetics.

The interaction between phenytoin and calcium is historically notorious. The 1968 "Brisbane Outbreak" of phenytoin intoxication serves as a foundational case study in excipient-active pharmaceutical ingredient (API) incompatibility. When the excipient calcium sulfate (CaSO₄) was replaced with lactose in commercial capsules, patients experienced widespread toxicity[2]. Mechanistic investigations revealed that the original formulation facilitated the in situ formation of the poorly soluble phenytoin calcium salt, which retarded gastrointestinal absorption. The removal of calcium abruptly increased the dissolution rate and systemic bioavailability, leading to toxic serum concentrations[3].

Thermodynamic and Structural Mechanisms of Calcium Complexation

The hydantoin ring of phenytoin possesses a slightly acidic secondary amine with a pKa of approximately 8.3. In the highly alkaline microenvironment generated by the dissolution of phenytoin sodium, the hydantoin ring deprotonates to form an anion. Divalent calcium ions (Ca²⁺)—whether sourced from excipients like calcium sulfate, co-administered antacids (e.g., calcium carbonate), or dietary sources—exhibit a strong thermodynamic affinity for these anions[4],[5].

The resulting complex, 5,5-diphenylhydantoin calcium salt, assumes a 2:1 stoichiometry: (C₁₅H₁₁N₂O₂)₂Ca. This coordination drastically reduces the hydration capacity of the molecule, lowering its solubility product (Ksp) and precipitating the drug out of the gastrointestinal fluid before absorption can occur.

G A Phenytoin Sodium (Highly Soluble API) C Alkaline Microenvironment (pH > 8.3) A->C Dissolution B Calcium Excipients (e.g., CaSO4) E Phenytoin Calcium Salt [2:1 Stoichiometry] B->E Ca2+ Release D Deprotonated Hydantoin C->D Ionization D->E Chelation F GI Tract Precipitation E->F Aggregation G Reduced Bioavailability F->G Clinical Failure

Mechanism of in situ phenytoin calcium formation and its impact on clinical bioavailability.

Comparative Physicochemical Data

To engineer effective delivery systems, formulation scientists must understand the distinct physicochemical boundaries of phenytoin's salt forms. Historically, deliberate formulation of phenytoin calcium (e.g., Phenhydan®, Desitin) resulted in significantly lower steady-state serum concentrations compared to the free acid or sodium salt[6],[7].

Table 1: Comparative Physicochemical Parameters of Phenytoin Forms

ParameterPhenytoin (Free Acid)Phenytoin SodiumPhenytoin Calcium
CAS Number 57-41-0630-93-317199-74-5[1]
Molecular Weight 252.27 g/mol 274.25 g/mol 542.60 g/mol (2:1 complex)
Aqueous Solubility ~32 mg/L (Very Low)~10-20 mg/mL (High)< 1 mg/mL (Low)
pH of Solution Acidic/NeutralHighly Alkaline (pH 11-12)Neutral/Slightly Alkaline
Dissolution Rate SlowRapidVery Slow
Clinical Bioavailability Moderate (Delayed peak)High (Rapid peak)Poor (Sub-therapeutic)[7]

Experimental Methodologies: Synthesis and Characterization

To accurately predict in vivo behavior, researchers must synthesize the calcium salt in vitro and characterize its thermodynamic profile. The following protocols are designed as self-validating systems, ensuring that experimental choices directly correlate with mechanistic outcomes.

Workflow S1 1. API Prep Phenytoin + NaOH S2 2. Ca2+ Titration Add CaCl2 S1->S2 S3 3. Crystallization Stir 24h at 25°C S2->S3 S4 4. Isolation Filter & Dry S3->S4 S5 5. Validation FT-IR & DSC S4->S5

Step-by-step experimental workflow for the synthesis and validation of phenytoin calcium.

Protocol 1: Controlled Synthesis of Phenytoin Calcium Salt
  • Objective: To isolate pure (C₁₅H₁₁N₂O₂)₂Ca for downstream dissolution testing.

  • Causality & Logic: Direct precipitation from the sodium salt is utilized because it mimics the in situ gastrointestinal reaction. The pH is strictly maintained above 9.0 to ensure complete deprotonation of the hydantoin ring, preventing the co-precipitation of phenytoin free acid.

  • Step-by-Step Methodology:

    • Precursor Solubilization: Dissolve 2.74 g (10 mmol) of phenytoin sodium in 50 mL of deionized water. Ensure the solution pH is ~10.5.

    • Calcium Titration: Dropwise, add 25 mL of a 0.2 M Calcium Chloride (CaCl₂) solution (5 mmol) under continuous magnetic stirring at 25°C.

    • Equilibration: Allow the suspension to stir for 24 hours. Reasoning: Extended stirring overcomes the activation energy barrier for crystal lattice formation, ensuring the thermodynamic product (stable calcium salt) rather than a kinetic amorphous precipitate.

    • Isolation: Filter the white crystalline precipitate via vacuum filtration and wash with cold deionized water to remove residual NaCl. Dry under vacuum at 40°C for 12 hours.

    • Self-Validation: Analyze the powder via Fourier Transform Infrared Spectroscopy (FT-IR). A successful salt formation is confirmed by the shift of the carbonyl (C=O) stretching bands from 1715 cm⁻¹ (free acid) to ~1690 cm⁻¹, indicating coordination with the Ca²⁺ ion.

Protocol 2: Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)
  • Objective: To quantify the incompatibility between phenytoin sodium and calcium-based excipients.

  • Causality & Logic: Standard dissolution tests may miss real-time, solid-state interactions. IMC measures the heat flow (exothermic or endothermic) associated with the chelation event, providing a direct thermodynamic signature of the incompatibility[2].

  • Step-by-Step Methodology:

    • Sample Preparation: Accurately weigh 50 mg of phenytoin sodium and 50 mg of calcium sulfate (or calcium carbonate).

    • Chamber Loading: Place the physical mixture into the IMC ampoule. Inject 1 mL of simulated gastric fluid (SGF, pH 1.2) or simulated intestinal fluid (SIF, pH 6.8) to initiate the reaction.

    • Thermal Monitoring: Record the heat flow (µW) at a constant 37°C for 24 hours.

    • Self-Validation: An immediate exothermic peak indicates the heat of solution, followed by a secondary, prolonged exothermic signal representing the precipitation of the calcium salt. If the secondary peak is absent, the excipient is deemed compatible.

Formulation Strategies and Clinical Implications

Understanding the physicochemical properties of phenytoin calcium is paramount for modern drug delivery:

  • Excipient Selection: Formulators must strictly avoid calcium-based diluents (e.g., dibasic calcium phosphate, calcium sulfate) in phenytoin solid oral dosage forms to prevent bioavailability failures[3].

  • Clinical Co-administration: Patients must be counseled to stagger the ingestion of phenytoin and calcium-rich antacids or supplements by at least 2 hours to prevent transient in vivo salt formation[4],[5].

  • Novel Delivery Systems: Conversely, the low solubility of the calcium salt can be exploited. Researchers are currently investigating the deliberate complexation of phenytoin with calcium-alginate hydrogels to create ultra-long-acting, controlled-release matrices for localized seizure control or wound healing applications.

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Protocols & Analytical Methods

Method

Application Note: Protocol for Dissolving 5,5-Diphenylhydantoin Calcium Salt in DMSO

Introduction & Mechanistic Insights 5,5-Diphenylhydantoin (commonly known as Phenytoin) is a well-characterized, potent blocker of voltage-gated sodium channels (VGSCs), widely utilized in neurological research to study...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

5,5-Diphenylhydantoin (commonly known as Phenytoin) is a well-characterized, potent blocker of voltage-gated sodium channels (VGSCs), widely utilized in neurological research to study membrane excitability, seizure propagation, and increasingly, tumor metastasis[1]. While the free acid and sodium salt forms are standard in many laboratories, the calcium salt of 5,5-diphenylhydantoin presents unique handling and solubility challenges.

In aqueous environments, phenytoin interacts with calcium to form a highly stable, low-solubility coordination product[2]. To achieve high-concentration stock solutions for in vitro assays, a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is strictly required. DMSO effectively solvates the calcium cation through its highly polarized S=O bond, while its methyl groups accommodate the bulky, hydrophobic diphenyl rings.

However, the dissolution kinetics of the calcium salt in DMSO are notoriously slow due to the high lattice energy of the crystal. Furthermore, DMSO is highly hygroscopic; the absorption of atmospheric moisture rapidly quenches its solvating power, which can cause the dissolved calcium salt to irreversibly precipitate[1]. Therefore, successful preparation requires a strictly controlled, self-validating workflow utilizing anhydrous conditions, thermal sonication, and specific material compatibilities.

Quantitative Physicochemical Data

Before initiating the protocol, it is critical to understand the physical limits of the compound. The table below summarizes the key physicochemical properties and empirically derived solubility thresholds for 5,5-diphenylhydantoin and its salts in DMSO[1].

PropertyValue / Specification
Compound Name 5,5-Diphenylhydantoin calcium salt (Phenytoin calcium)
CAS Number 17199-74-5
Molecular Weight ~292.35 g/mol
Primary Target Voltage-gated Na⁺ channels (VGSCs)[1]
Max Solubility (DMSO) ~32 mg/mL to 50 mg/mL (109 mM - 171 mM)[1]
Solubility (Water) Insoluble / Forms stable precipitates[2]
Required Solvent State Anhydrous (Newly opened ampoule)[1]

Experimental Workflow Visualization

The following diagram maps the critical path for the dissolution protocol. This workflow is designed as a self-validating system : the progression to filtration and storage is entirely dependent on passing the visual quality control gate.

Workflow N1 1. Material Prep 5,5-Diphenylhydantoin Ca2+ N2 2. Solvent Addition Anhydrous DMSO N1->N2 N3 3. Mechanical Agitation Vortex (1-2 min) N2->N3 N4 4. Thermal Sonication 37°C for 10-15 min N3->N4 N5 5. Quality Control Visual Inspection N4->N5 N5->N4  Particulates Remain N6 6. Sterile Filtration 0.22 µm PTFE Filter N5->N6  Complete Dissolution N7 7. Cryopreservation Aliquot at -80°C N6->N7

Workflow for the dissolution of 5,5-diphenylhydantoin calcium salt in anhydrous DMSO.

Step-by-Step Dissolution Protocol

Phase 1: Preparation & Weighing

Causality Note: Static electricity can cause the fine powder of the calcium salt to adhere to the weighing boat, leading to inaccurate molarity. Use an anti-static gun if available.

  • Allow the vial of 5,5-diphenylhydantoin calcium salt to equilibrate to room temperature in a desiccator before opening to prevent ambient moisture condensation.

  • Weigh the desired mass (e.g., 10 mg) using a calibrated analytical balance.

  • Transfer the dry powder directly to the bottom of a sterile, solvent-resistant microcentrifuge tube (e.g., polypropylene).

Phase 2: Solvent Addition & Agitation

Causality Note: Always add the solvent to the powder. Adding powder to a pre-filled tube of DMSO causes the compound to float and form a solvent-impenetrable outer shell (clumping), which exponentially increases the time required for dissolution.

  • Open a new, sealed ampoule of anhydrous DMSO (≥99.9% purity). Hygroscopic DMSO that has been exposed to air will contain trace water, which will drastically reduce the solubility of the product and cause precipitation[1].

  • Pipette the calculated volume of DMSO directly onto the powder pellet to achieve your target concentration (do not exceed 30-40 mg/mL to ensure a safety margin below the absolute solubility limit).

  • Immediately cap the tube and vortex vigorously for 60 to 120 seconds. The solution will likely appear cloudy at this stage.

Phase 3: Thermal Sonication (The Kinetic Push)

Causality Note: The calcium salt lattice is highly stable. Mechanical vortexing alone is insufficient to break these intermolecular forces. Thermal sonication provides the activation energy required for complete solvation.

  • Place the tube in an ultrasonic water bath pre-heated to 37°C - 40°C .

  • Sonicate the solution for 10 to 15 minutes [1].

  • Self-Validation Step: Remove the tube and hold it against a dark background under a bright light.

    • Pass: The solution is optically clear with no visible striations or floating particulates.

    • Fail: If the solution is turbid, return it to the sonicator for an additional 10 minutes. Do not proceed to filtration if turbid. Filtering a suspension will strip the undissolved active pharmaceutical ingredient (API) out of the solvent, resulting in a stock solution of unknown, sub-therapeutic concentration.

Phase 4: Filtration & Cryopreservation

Causality Note: DMSO is an aggressive organic solvent that will rapidly dissolve standard cellulose acetate (CA) or nitrocellulose (NC) filters, ruining your sample with toxic extractables.

  • Once completely dissolved, draw the solution into a solvent-safe syringe.

  • Attach a 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filter.

  • Gently filter the solution into sterile, pre-labeled cryovials.

  • Aliquot the stock solution into single-use volumes (e.g., 50 µL - 100 µL). Repeated freeze-thaw cycles cause atmospheric moisture to condense inside the tube; because water forces phenytoin calcium to precipitate[2], reusing a single stock vial will progressively degrade its active concentration.

  • Store aliquots immediately at -80°C for long-term stability (up to 6 months), or -20°C for short-term use (up to 1 month).

Troubleshooting Guide

ObservationMechanistic CauseRecommended Action
Immediate clumping upon DMSO addition Solvent was added too slowly, or powder was added to solvent.Vortex continuously while heating at 40°C. If unresolved after 30 mins, discard and restart, ensuring rapid solvent-to-powder addition.
Solution remains cloudy after 30 mins of sonication Moisture contamination in the DMSO, or concentration exceeds absolute solubility limit.Verify DMSO is anhydrous and newly opened[1]. If concentration is >35 mg/mL, dilute with additional anhydrous DMSO and re-sonicate.
Precipitation occurs upon dilution into aqueous assay media The hydrophobic nature of the compound causes "solvent shock" when transitioning from pure DMSO to water/buffer.Pre-warm the aqueous buffer to 37°C. Add the DMSO stock dropwise while vortexing the buffer rapidly. Keep final DMSO concentration ≤0.5% to avoid cellular toxicity.

References

  • ResearchGate - Bioavailability and dissolution of proprietary and generic formulations of phenytoin URL:[Link]

Sources

Application

Application Note: In Vitro Cell Culture Assays Using 5,5-Diphenylhydantoin Calcium Salt

Mechanistic Background & Rationale 5,5-diphenylhydantoin (commonly known as phenytoin) is a first-generation anticonvulsant that exerts its primary therapeutic effect by stabilizing the inactive state of voltage-gated so...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Background & Rationale

5,5-diphenylhydantoin (commonly known as phenytoin) is a first-generation anticonvulsant that exerts its primary therapeutic effect by stabilizing the inactive state of voltage-gated sodium channels in the central nervous system[1]. However, its clinical application is frequently limited by a pronounced fibrotic side effect known as drug-induced gingival overgrowth (DIGO), which is characterized by the hyperproliferation of gingival fibroblasts and the excessive accumulation of extracellular matrix (ECM) proteins like collagen[2].

To study the cellular mechanisms of DIGO, researchers utilize in vitro models of human gingival fibroblasts (HGFs). Recent mechanistic studies demonstrate that phenytoin induces a rapid elevation of intracellular calcium ([Ca²⁺]i) by stimulating Calcium-Sensing Receptors (CaSRs)[3] and activating TRPA1 channels[4]. This initial calcium influx acts as a secondary messenger, triggering downstream TGF-β/SMAD3 signaling pathways that ultimately drive aberrant cellular proliferation and inhibit collagen degradation[5].

Using the calcium salt of 5,5-diphenylhydantoin in these assays provides a stable, highly pure compound for in vitro testing, though its unique solubility profile requires specific handling protocols to ensure reproducible cellular uptake.

Pathway PHT 5,5-DPH Calcium Salt (Phenytoin) Receptors TRPA1 / CaSR Activation PHT->Receptors Binds/Activates Ca Intracellular Ca²⁺ Elevation Receptors->Ca Ion Influx Signaling TGF-β / SMAD3 Pathway Ca->Signaling Triggers Phenotype Fibroblast Proliferation & Collagen Accumulation Signaling->Phenotype Induces DIGO

Mechanistic pathway of Phenytoin-induced gingival overgrowth in fibroblasts.

Experimental Design & Workflow

To build a self-validating experimental system, the workflow is divided into two primary axes: Phenotypic validation (measuring cell proliferation) and Mechanistic validation (measuring the upstream calcium transients).

Workflow Prep Reagent Prep: 5,5-DPH Calcium Culture Cell Culture: Seed HGFs Prep->Culture Treat Treatment: 10 - 200 μM Culture->Treat Prolif WST-1 Assay (Proliferation) Treat->Prolif CaImaging Fluo-4 AM (Ca²⁺ Imaging) Treat->CaImaging

Experimental workflow for in vitro evaluation of Phenytoin in cell culture.

Expected Quantitative Outcomes

The following table summarizes the anticipated quantitative data when treating primary HGFs with 5,5-diphenylhydantoin calcium salt, establishing a benchmark for assay validation.

ParameterAssay MethodPhenytoin ConcentrationExpected Outcome
Cell Proliferation WST-1 Assay20 μg/mL (~80 μM)130–150% increase in viability vs. vehicle control[5]
Intracellular Ca²⁺ Fluo-4 AM Imaging100 μMRapid transient spike, peaking within 30–60 seconds[4]
TRPA1 Activation Patch-clamp / Ca²⁺100 μMNonselective cationic current activation[4]
Collagen Synthesis ELISA (Type I)20 μg/mLSignificant upregulation (p < 0.05) vs. control[2]

Detailed Methodologies

Protocol A: Reagent Preparation and Handling

5,5-diphenylhydantoin calcium salt exhibits poor solubility in standard aqueous culture media. Improper dissolution leads to micro-precipitates that cause localized toxicity and artifactual data.

  • Stock Solution (100 mM): Weigh the appropriate mass of 5,5-diphenylhydantoin calcium salt and dissolve in 100% cell-culture grade Dimethyl Sulfoxide (DMSO). Vortex vigorously until optically clear.

  • Working Aliquots: Store the 100 mM stock in dark, airtight amber tubes at -20°C to prevent hygroscopic degradation.

  • Media Preparation: Dilute the stock solution directly into pre-warmed (37°C) Dulbecco’s Modified Eagle Medium (DMEM) immediately before application.

    • Causality & Expert Insight: The final DMSO concentration in the culture well must never exceed 0.1% (v/v). Higher DMSO concentrations induce membrane permeabilization and basal cytotoxicity, which will mask the proliferative effects of phenytoin. Always prepare a vehicle control containing an identical concentration of DMSO.

Protocol B: WST-1 Fibroblast Proliferation Assay

This protocol utilizes WST-1 rather than traditional MTT. WST-1 yields a water-soluble formazan dye, eliminating the need for a harsh solubilization step. This preserves the dense extracellular matrix generated by fibroblasts, which otherwise traps MTT crystals and skews absorbance readings.

Self-Validation System: Include a positive control (e.g., 10% FBS) to confirm the cells are capable of proliferation, and a vehicle control (0.1% DMSO) to establish the baseline.

  • Cell Seeding: Harvest primary Human Gingival Fibroblasts (HGFs) at 70-80% confluence. Seed at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Cell Cycle Synchronization: Aspirate media and wash gently with PBS. Add serum-free DMEM (or 1% FBS) for 12 hours.

    • Causality & Expert Insight: Starving the cells synchronizes them in the G0/G1 phase of the cell cycle. This ensures that any subsequent proliferation is strictly a response to the phenytoin treatment rather than basal serum-driven growth.

  • Drug Treatment: Aspirate starvation media. Apply phenytoin working solutions (10, 20, 50, 100, and 200 μM) in 1% FBS DMEM. Incubate for 48 hours[5].

  • Quantification: Add 10 μL of WST-1 reagent directly to each well (containing 100 μM media). Incubate for 2 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader, with a reference wavelength of 650 nm to subtract background plate noise.

Protocol C: Intracellular Calcium ([Ca²⁺]i) Imaging

Because phenytoin triggers DIGO via calcium influx[3], capturing this transient event is critical for mechanistic validation.

Self-Validation System: The protocol requires a 30-second baseline recording prior to drug addition. If the baseline is unstable, the cells are stressed, and the data must be discarded. Use Allyl isothiocyanate (AITC) as a positive control to confirm TRPA1 channel functionality[4].

  • Cell Preparation: Seed HGFs in 35mm glass-bottom confocal imaging dishes and culture until 60% confluent.

  • Dye Loading: Wash cells twice with Hank's Balanced Salt Solution (HBSS) containing calcium and magnesium. Incubate cells with 5 μM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS for 30 minutes at 37°C in the dark.

    • Causality & Expert Insight: Fluo-4 AM is a cell-permeant ester. Pluronic F-127 is a non-ionic surfactant strictly required to prevent the hydrophobic AM ester from aggregating in the aqueous buffer, ensuring uniform cellular uptake.

  • De-esterification: Remove the dye solution and wash the cells three times with HBSS. Incubate for an additional 20 minutes in dye-free HBSS at room temperature.

    • Causality & Expert Insight: This resting period allows intracellular esterases to cleave the AM group, trapping the active, calcium-sensitive Fluo-4 fluorophore inside the cell and reducing background extracellular fluorescence.

  • Live-Cell Imaging: Transfer the dish to a fluorescence microscope (Excitation: 488 nm, Emission: 516 nm). Record baseline fluorescence for 30 seconds.

  • Stimulation: Carefully spike in 5,5-diphenylhydantoin calcium salt to a final concentration of 100 μM. Record the fluorescence continuously for 3 to 5 minutes to capture the rapid [Ca²⁺]i transient spike[4]. Calculate the response as ΔF/F0​ (change in fluorescence over baseline).

References[5] The Effect of Phenytoin on the Proliferative Ability of Periodontal and Gingival Ligament Fibroblasts in Cell Culture Medium - semanticscholar.org - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyV7bBKIDm2hH7lYeGCTWeejiZh_kCCljChnc-rNQybz3K1-PtNoIP4qF_6fIF4NbEnVFbBT1FngVqAMQtr9peAdaBzR3NZyN_DgKMqyxGMSifbQWf9QtAfCAnNDEKy0h5dsuLOs8gy7i38qDpR0R_Pmt-nLUa[3] Phenytoin-Induced Elevation of the Intracellular Calcium Concentration by Stimulation of Calcium-Sensing Receptors in Gingival Fibroblasts - scirp.org - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl6liIydA7SUcZJqh_1p8v8gliMt9Ne8aWdO4xGgZyscriMVbYv878csrvrHv4Zoy_7VIyAcEOHInV3mgiD1pOak6ZPu1WVCJPyMXkZoSP-_F-29N0_uBq41ddsenl2TBPKQFhdtpmszd1_So_cd0hIXA3I1Dfhg==[1] Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - doi.org - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfPT1WJ6wE-k_n6HtplxIo2MY1Ecqovb2iE_1M9TF1jSmz_tKEwj61CYigRoHLLK-0B8ZV5Ahcw2OOfF6RoHQ75wQwR4udkEDgWE7_QXdU4jtkeS0ri-cb_U8r5gHJXEW7[4] Phenytoin activates TRPA1 channels in human gingival fibroblasts... - researchgate.net - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDVyWn-QFj56JRq7pHqEe-BU1Ajl7R178T3whKhNLXeGKcfOyHS6XXoTje4LVrpLMz_9QPqnjg9nGUby1KxbeR9lE943RX7d3iL93Cj2rwDqUypD44PAEXVlV3ckjy6FanqrzibXUuw70TUgapYhYxzw4QVW0o8wookvTz0fO1TDsHvsIQYziqzvoK459Ahxbca3bJ_BubOxHvh6QJ2YGdoMxD31_99ZTpXZzDqIQM5NLU0sR2[2] Drug-Induced Gingival Overgrowth—Molecular Aspects of Drug Actions - nih.gov - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHifXgXSs9AZVfn5oizRU13BZaueccEoYoPneqRx2eBkajqX2afUlYbh-5LEOQdaZgrPe_xDOMiYIlD55XjP10YeX4F0scO3U15_tuRh7DFpAXJwUAf_Wf_SxDURa0HIXH0XfOfHAgpefm-zrUr

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Method

Advanced HPLC Method Development and Validation for the Quantification of 5,5-Diphenylhydantoin Calcium Salt

Introduction & Mechanistic Overview 5,5-diphenylhydantoin (Phenytoin) is a frontline antiepileptic therapeutic characterized by a highly narrow therapeutic index (10–20 µg/mL), making stringent quality control and therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

5,5-diphenylhydantoin (Phenytoin) is a frontline antiepileptic therapeutic characterized by a highly narrow therapeutic index (10–20 µg/mL), making stringent quality control and therapeutic drug monitoring critical[1]. While the drug is predominantly formulated as a sodium salt, the calcium salt of phenytoin is frequently encountered in specialized formulations, extemporaneous suspensions, or as an unintended precipitate caused by incompatibilities with calcium-containing excipients (e.g., calcium sulfate)[1][2].

Quantifying the active 5,5-diphenylhydantoin moiety from a calcium-rich matrix presents unique analytical hurdles. The presence of calcium ions (Ca²⁺) drastically alters the solubility profile of the drug and introduces the risk of catastrophic column fouling if incompatible mobile phase buffers are utilized[2]. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) methodology specifically engineered to overcome the physicochemical challenges of phenytoin calcium.

Method Development Rationale (The "Why")

Developing an assay for a calcium salt requires moving beyond standard USP monographs (which often rely on phosphate buffers) to prevent system failure[3]. Every parameter in this method is selected based on direct chemical causality:

  • Buffer Selection & The Calcium Challenge: Traditional phosphate buffers react with free Ca²⁺ ions to form insoluble calcium phosphate, which rapidly overpressurizes and destroys analytical columns. To prevent this, an acetate buffer (0.02 M Sodium Acetate) is strategically selected[4]. Calcium acetate is highly water-soluble, ensuring the matrix remains fully dissolved throughout the chromatographic run.

  • pH Optimization & Analyte Ionization: Phenytoin acts as a weak acid with a pKa of approximately 8.3[5]. To ensure reproducible retention on a reversed-phase column, the analyte must be kept in its fully protonated (unionized) state. By adjusting the mobile phase pH to 4.6, the environment is maintained more than three pH units below the pKa[6]. This suppresses ionization, prevents peak tailing, and maximizes hydrophobic interactions[4][7].

  • Stationary Phase & Organic Modifier: An end-capped C18 column provides the necessary theoretical plates for baseline resolution[4]. Acetonitrile is selected over methanol as the organic modifier due to its lower viscosity, which reduces system backpressure and improves mass transfer kinetics, yielding sharper peaks[4].

HPLC_Method_Logic A Analyte: Phenytoin Calcium pKa = 8.3, Hydrophobic B Challenge: Ca2+ Precipitation & Peak Tailing A->B Dissociation in solution D Mobile Phase: Acetate Buffer pH 4.6 (Prevents Ca-Phosphate) A->D Maintain neutral state E Stationary Phase: End-capped C18 Column (Maximizes retention) A->E Hydrophobic interaction C Sample Prep: Extract in Organic Solvent (Dissociates Ca2+) B->C Overcome solubility limits F Optimized RP-HPLC Quantification C->F D->F E->F

Logical workflow for overcoming physicochemical challenges in Phenytoin Calcium HPLC analysis.

Experimental Protocols

The following protocol is designed as a self-validating system . By incorporating specific extraction techniques and system suitability checks, the method proves its own accuracy during execution.

Step 1: Mobile Phase Preparation
  • Buffer Synthesis: Dissolve 1.64 g of anhydrous Sodium Acetate in 1000 mL of HPLC-grade water to yield a 0.02 M solution.

  • pH Adjustment: Titrate the buffer with glacial acetic acid until a stable pH of 4.6 ± 0.05 is achieved[4].

  • Solvent Blending: Combine 710 mL of the acetate buffer with 290 mL of HPLC-grade Acetonitrile (71:29, v/v)[4].

  • Filtration: Filter the mobile phase through a 0.22 µm nylon membrane and degas via ultrasonication for 15 minutes to prevent baseline noise from dissolved oxygen.

Step 2: Standard Preparation
  • Accurately weigh 10.0 mg of Phenytoin Reference Standard (USP grade).

  • Dissolve in 10.0 mL of HPLC-grade Methanol to create a 1000 µg/mL master stock[7]. Note: Methanol is used here to ensure rapid and complete dissolution of the standard.

  • Dilute the master stock with the mobile phase to create a 5-point calibration curve (e.g., 1, 5, 10, 20, and 40 µg/mL)[4][7].

Step 3: Phenytoin Calcium Sample Extraction

Because calcium salts can be stubborn to dissolve in purely aqueous media, sample preparation must involve an organic extraction step to isolate the active moiety.

  • Accurately weigh an amount of the phenytoin calcium sample equivalent to 50 mg of active 5,5-diphenylhydantoin.

  • Transfer to a 50 mL volumetric flask and add 30 mL of Methanol.

  • Sonicate for 15 minutes. The high organic content forces the dissociation of the calcium salt and fully solubilizes the hydrophobic 5,5-diphenylhydantoin moiety.

  • Make up to volume with Methanol.

  • Centrifuge a 5 mL aliquot at 10,000 rpm for 5 minutes to pellet any insoluble calcium excipients (e.g., calcium sulfate)[1][2].

  • Dilute the clear supernatant 1:50 with the mobile phase to reach a target working concentration of 20 µg/mL prior to injection.

Step 4: Self-Validation & System Suitability Testing (SST)

Before analyzing unknown samples, the system must validate its performance to ensure the causality of the method (pH control, buffer compatibility) is actively functioning. Inject the 20 µg/mL working standard six times. Proceed with the sample sequence only if the following criteria are met:

  • Retention Time RSD: < 1.0%

  • Peak Area RSD: < 2.0%

  • USP Tailing Factor (T): < 1.5 (Confirms successful suppression of ionization)

  • Theoretical Plates (N): > 2000 (Confirms column health)

Quantitative Data & Method Specifications

All quantitative parameters and validation data, aligned with ICH Q2(R1) guidelines, are summarized in the tables below.

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column C18, 150 x 4.6 mm, 5 µmProvides necessary hydrophobic stationary phase for retention[4].
Mobile Phase 29% Acetonitrile : 71% Sodium Acetate (0.02 M, pH 4.6)pH 4.6 keeps phenytoin unionized; acetate prevents calcium precipitation[4].
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Detection UV at 230 nmPhenytoin exhibits strong, specific UV absorbance at this wavelength[4].
Injection Vol. 10 µLPrevents band broadening while ensuring sufficient sensitivity.
Column Temp. 25 °CStabilizes retention times and reduces system backpressure[7].
Table 2: Method Validation Parameters
ParameterAcceptance CriteriaTypical Result
Linearity Range R² > 0.9991.0 – 40.0 µg/mL (R² = 0.9998)[4][7]
Precision (Intraday) RSD < 2.0%0.65%[7]
Precision (Interday) RSD < 2.0%0.29%[7]
Accuracy (Recovery) 98.0% - 102.0%99.21% - 102.09%[7][8]
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.07 µg/mL[7]
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:10.20 µg/mL[7]

Conclusion

The quantification of 5,5-diphenylhydantoin from a calcium salt matrix demands a departure from standard analytical habits. By replacing traditional phosphate buffers with a pH-optimized acetate buffer, and by utilizing a high-organic extraction protocol, this method entirely eliminates the risk of calcium-induced column fouling. The resulting protocol is highly precise, accurate, and self-validating, making it ideal for rigorous quality control and pharmacokinetic applications.

References

  • Shimadzu Corporation. SCA_190_040 High Speed Analysis of Phenytoin in accordance with chapter 621 in USP 39. Shimadzu Application News.[3] URL:[Link]

  • Dural, E., et al. Determination of Phenytoin in Human Plasma by a Validated HPLC Method: Application to Therapeutic Drug Monitoring Study. Acta Pharmaceutica Sciencia.[4] URL:[Link]

  • Flores, J., et al. A Novel HPLC Method for Determination of Phenytoin in Human Plasma. Journal of Pharmaceutical Research International.[7] URL:[Link]

  • University of Alberta Library. Are Excipients Inert? Phenytoin Pharmaceutical Investigations with New Incompatibility Insights. Education and Research Archive.[1] URL:[Link]

  • ResearchGate. Effects of Diluents on Physical and Chemical Stability of Phenytoin and Phenytoin Sodium.[2] URL: [Link]

  • SWU eJournals. Physicochemical and Microbiological Stability of Phenytoin Sodium Extemporaneous Suspension. Thai Pharmaceutical and Health Science Journal.[5] URL: [Link]

Sources

Application

Application Note: Spectrophotometric Determination of 5,5-Diphenylhydantoin Calcium Salt in Serum

Abstract & Introduction 5,5-Diphenylhydantoin, commonly known as phenytoin, is a cornerstone antiepileptic drug (AED) used in the management of tonic-clonic and partial seizures.[1] Its clinical utility is complicated by...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

5,5-Diphenylhydantoin, commonly known as phenytoin, is a cornerstone antiepileptic drug (AED) used in the management of tonic-clonic and partial seizures.[1] Its clinical utility is complicated by a narrow therapeutic index, typically maintained between 10 to 20 mg/L in serum, and highly variable inter-individual pharmacokinetics.[2][3][4] Concentrations below this range may result in a lack of efficacy, while levels above it are associated with significant toxicity, including nystagmus, ataxia, and cognitive impairment.[1] Consequently, Therapeutic Drug Monitoring (TDM) is an essential clinical practice to ensure patient safety and optimize treatment outcomes.[2][5]

While methods like HPLC and immunoassay are common, UV-Visible spectrophotometry remains a valuable technique due to its accessibility, cost-effectiveness, and rapid analysis time.[6][7] This application note provides a detailed, validated protocol for the determination of phenytoin in human serum. The method is based on a liquid-liquid extraction of the drug from the serum matrix, followed by a differential pH-induced spectrophotometric measurement. This approach enhances specificity by minimizing interference from endogenous serum components and co-administered drugs.[8][9]

The protocol herein is designed for researchers, clinical laboratory scientists, and drug development professionals, offering a robust framework from sample preparation to data analysis and method validation according to ICH Q2(R1) guidelines.[6][10]

Principle of the Method

The quantification of phenytoin in a complex biological matrix like serum necessitates a two-stage process: (1) Isolation and (2) Detection .

Isolation: The primary challenge in serum analysis is the presence of numerous interfering substances, including proteins, lipids, and other metabolites that also absorb UV light. To overcome this, a liquid-liquid extraction is employed. Serum is first alkalinized to ensure phenytoin, which is weakly acidic (pKa ≈ 8.3), is in its anionic, more water-soluble form.[11] An immiscible organic solvent (e.g., chloroform) is then used to extract the protonated, more organic-soluble form of the drug after acidification, effectively separating it from water-soluble serum components.

Detection: The detection principle is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light. Phenytoin exhibits characteristic UV absorbance that changes with pH. By measuring the absorbance of the extracted sample at different pH values (e.g., in acidic vs. alkaline solutions), a difference spectrum can be generated. This differential measurement at specific wavelengths significantly improves the method's specificity by correcting for background absorbance from co-extracted, pH-insensitive impurities.[8][9] A calibration curve is constructed using standards of known concentrations to quantify the phenytoin level in the unknown serum sample.

Experimental Workflow Overview

The following diagram outlines the complete experimental procedure from sample collection to the final calculation of phenytoin concentration.

G cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Sample Extraction cluster_measurement Phase 3: Spectrophotometry cluster_analysis Phase 4: Data Analysis A Prepare Standards & Reagents B Collect Serum Sample C Alkalinize Serum (e.g., with NaOH) B->C D Add Organic Solvent (e.g., Chloroform) C->D E Vortex & Centrifuge D->E F Separate Organic Layer E->F G Back-extract into Alkaline Solution (e.g., NaOH) F->G H Split into two Aliquots I Measure Absorbance of Aliquot 1 (Alkaline) H->I J Acidify Aliquot 2 (e.g., with H2SO4) H->J L Calculate Difference in Absorbance (ΔA) I->L K Measure Absorbance of Aliquot 2 (Acidic) J->K K->L N Calculate Serum Phenytoin Concentration L->N M Construct Calibration Curve (ΔA vs. Concentration) M->N Using Regression Equation

Caption: High-level workflow for phenytoin determination in serum.

Materials and Reagents

Equipment
  • UV-Visible Spectrophotometer (double beam)

  • Matched 1 cm quartz cuvettes

  • Calibrated analytical balance

  • Centrifuge (capable of >2000 x g)

  • Vortex mixer

  • Calibrated micropipettes and tips

  • Glass test tubes with stoppers (15 mL)

  • Volumetric flasks (Class A)

  • pH meter

Chemicals and Reagents
  • Phenytoin reference standard (free acid or sodium salt)

  • Drug-free human serum (for standards and controls)

  • Chloroform (ACS grade or higher)

  • Sodium Hydroxide (NaOH), 0.1 M and 2.5 M solutions

  • Sulfuric Acid (H₂SO₄), 0.5 M solution

  • Ethanol (95%, ACS grade)

  • Deionized water

Causality Note: The choice of chloroform is based on its high partition coefficient for phenytoin and its immiscibility with water. The use of strong acid and base (H₂SO₄ and NaOH) is critical for the pH-induced spectral shifts required for differential measurement.[9]

Detailed Experimental Protocol

Preparation of Standard Solutions
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of phenytoin reference standard and transfer to a 100 mL volumetric flask. Dissolve in a small amount of ethanol and dilute to the mark with 0.1 M NaOH.[6][12] This solution should be stored at 2-8°C and prepared fresh weekly.

  • Working Standard Solutions: Prepare a series of working standards by spiking drug-free human serum with the stock solution. For a calibration curve covering the therapeutic range (e.g., 2.5, 5, 10, 20, 30 µg/mL), add the appropriate volume of stock solution to aliquots of drug-free serum. For example, to make a 10 µg/mL standard, add 100 µL of the 100 µg/mL stock to 900 µL of drug-free serum.

Serum Sample Preparation and Extraction
  • Sample Aliquoting: Pipette 1.0 mL of each serum standard, quality control sample, and patient sample into separate 15 mL glass-stoppered test tubes.

  • Alkalinization: Add 0.5 mL of 2.5 M NaOH to each tube. Vortex for 30 seconds. This step ensures that serum proteins are denatured and phenytoin is in its ionized form.

  • Extraction: Add 5.0 mL of chloroform to each tube. Stopper the tubes securely and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of phenytoin into the organic phase.

  • Phase Separation: Centrifuge the tubes at 2000 x g for 10 minutes to achieve a clean separation of the aqueous (upper) and organic (lower) layers.

  • Analyte Isolation: Carefully transfer 4.0 mL of the lower chloroform layer to a new clean test tube, being careful not to aspirate any of the aqueous layer or the protein interface.

  • Back-Extraction: Add 4.0 mL of 0.1 M NaOH to the chloroform extract. Vortex for 2 minutes. This step transfers the phenytoin back into an aqueous phase, further purifying it from organic-soluble impurities.

  • Final Separation: Centrifuge at 2000 x g for 10 minutes. The upper aqueous layer containing the phenytoin is now ready for spectrophotometric analysis.

Spectrophotometric Measurement
  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength scan range from 300 nm to 220 nm.

  • Blanking: Use 0.1 M NaOH as the blank to zero the instrument.

  • Measurement:

    • Carefully transfer approximately 3 mL of the upper aqueous layer from the prepared sample tube into a quartz cuvette.

    • Scan the sample and record the absorbance spectrum. Note the absorbance at 235 nm and 260 nm .

    • This differential reading helps to correct for background interference.[8] The concentration of phenytoin is proportional to the difference in absorbance between the peak (around 235 nm in alkaline solution) and the trough (around 260 nm).

Data Analysis and Calculations

  • Calculate Net Absorbance (ΔA): For each standard and sample, calculate the net absorbance difference:

    • ΔA = A₂₃₅ - A₂₆₀

  • Construct the Calibration Curve:

    • Plot the ΔA for each working standard on the y-axis against its corresponding concentration (in µg/mL) on the x-axis.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (r²). An acceptable r² value should be ≥ 0.995.

G cluster_main Beer-Lambert Law & Calibration A Absorbance (A) C Concentration (c) A->C Directly Proportional Formula A = εlc Epsilon Molar Absorptivity (ε) Epsilon->A Influences L Path Length (l) L->A Influences

Caption: Relationship between Absorbance and Concentration.

  • Calculate Phenytoin Concentration in Serum:

    • Using the linear regression equation obtained from the calibration curve, calculate the concentration of phenytoin in the measured sample: Concentration (µg/mL) = (ΔA_sample - c) / m Where:

      • ΔA_sample is the net absorbance of the patient sample.

      • 'm' is the slope of the calibration curve.

      • 'c' is the y-intercept of the calibration curve.

  • Reporting as Calcium Salt:

    • The protocol determines the concentration of the phenytoin moiety. To report this as 5,5-diphenylhydantoin calcium salt, a molecular weight conversion is required.

    • MW of Phenytoin = 252.27 g/mol

    • MW of Phenytoin Calcium Salt = 542.58 g/mol (C₃₀H₂₂CaN₄O₄)

    • Concentration as Ca Salt = Concentration of Phenytoin × (542.58 / 252.27)

Method Validation

The described method must be validated to ensure its reliability for routine use. The following parameters should be assessed according to ICH Q2(R1) guidelines.[10][13]

Parameter Method Acceptance Criteria
Linearity Analyze 5-7 concentrations across the expected range. Plot absorbance vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.995
Accuracy Perform recovery studies by spiking known concentrations of phenytoin into drug-free serum (low, mid, high levels). Analyze in triplicate.Mean recovery should be within 85-115%.[4][14]
Precision Intra-day (Repeatability): Analyze 6 replicates of low, mid, and high concentration samples on the same day. Inter-day (Intermediate): Analyze the same samples on 3 different days.Relative Standard Deviation (%RSD) ≤ 15%
Specificity Analyze drug-free serum samples to check for endogenous interferences. Analyze samples spiked with commonly co-administered drugs (e.g., phenobarbital, carbamazepine).[8][15][16]No significant signal at the analytical wavelengths for blank serum. Minimal interference from other drugs.
LOD & LOQ Limit of Detection (LOD): Based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S). Limit of Quantitation (LOQ): (LOQ = 10 * σ/S).LOQ should be below the lowest therapeutic concentration (e.g., <5 µg/mL).

Potential Interferences & Troubleshooting

  • Endogenous Substances: Severe hemolysis or hyperbilirubinemia can cause spectral interference. The differential measurement technique helps to mitigate this, but grossly compromised samples should be rejected.

  • Co-administered Drugs: Other anticonvulsants like phenobarbital also absorb UV light and can be co-extracted.[8][15] The differential pH method provides some selectivity, but for patients on multiple AEDs, a more specific method like HPLC may be required for confirmation.[7][17]

  • Metabolites: Phenytoin metabolites, if present in high concentrations (e.g., in uremic patients), may interfere with some assays.[17] The extraction and differential measurement are designed to minimize this, but significant interference could lead to overestimation.

  • Troubleshooting - Low Recovery: If recovery is low, ensure the pH of the aqueous layers is correct during extraction and back-extraction steps. Check for incomplete phase separation or insufficient vortexing time.

References

  • Gul, S., & Hameed, A. (2018). UV spectroscopic method for determination of phenytoin in bulk and injection forms. Chemistry International, 4(3), 177-182. [Link]

  • Ghayur, M. N., et al. (2014). Therapeutic Drug Monitoring of Phenytoin by Simple, Rapid, Accurate, Highly Sensitive and Novel Method and Its Clinical Applications. PubMed. [Link]

  • Olesen, O. V. (1967). Determination of Phenobarbital and Phenytoin in Serum by Ultraviolet Spectrophotometry. Scandinavian Journal of Clinical and Laboratory Investigation, 20(1), 63-69. [Link]

  • Olesen, O. V. (1967). Determination of phenobarbital and phenytoin in serum by ultraviolet spectrophotometry. Europe PMC. [Link]

  • Gul, S., & Hameed, A. (2018). UV spectroscopic method for determination of phenytoin in bulk and injection forms. Zenodo. [Link]

  • Srinivas, M., et al. (2011). UV Spectrophotometric Estimation of Phenytoin Sodium in Pure and Pharmaceutical Formulations. Asian Journal of Chemistry, 23(12), 5533-5534. [Link]

  • Mali, S. N., et al. (2022). Analytical Method Development and Validation of Marketed Product of Phenytoin Sodium by UV Spectrophotometer and Stress Degradation Studies. Advances in Research, 23(6), 46-56. [Link]

  • Al-Ghannam, S. M. (2006). A simple spectrophotometric method for the determination of phenytoin sodium in dosage forms. ResearchGate. [Link]

  • Jaffery, N. F., Ahmad, S. N., & Jailkhani, B. L. (1983). A spectrophotometric method for simultaneous estimation of phenytoin and carbamazepine. Journal of Pharmacological Methods, 9(1), 33-39. [Link]

  • Al-Obaid, A. M., et al. (2020). The Spectrophotometric Determination of Antiepileptic Drug in Standard and Pharmaceutical Formulations by Diazotization Coupling. Annals of the Romanian Society for Cell Biology. [Link]

  • Castro, A., et al. (1978). Comparative determination of phenytoin by spectrophotometry, gas chromatography, liquid chromatography, enzyme immunoassay, and radioimmunoassay. Clinical Chemistry, 24(4), 710-713. [Link]

  • André, P., et al. (2015). Therapeutic Drug Monitoring of Antiepileptic Drugs in the 21st Century. Epileptologie, 32, 78-84. [Link]

  • Mali, S. N., et al. (2022). Analytical Method Development and Validation of Marketed Product of Phenytoin Sodium by UV Spectrophotometer and Stress Degradation Studies. ResearchGate. [Link]

  • Smith, O. B., et al. (1988). Recovery of phenytoin from solutions of caseinate salts and calcium chloride. American Journal of Hospital Pharmacy, 45(2), 365-368. [Link]

  • NHS. Guidelines for Therapeutic Drug Monitoring. Blood Sciences, Department of Clinical Biochemistry. [Link]

  • Gul, S., & Hameed, A. (2018). UV spectroscopic method for determination of phenytoin in bulk and injection form. ResearchGate. [Link]

  • Singh, S., et al. (2013). Development and Validation of UV/ Visible Spectrophotometric Method for the Estimation of Oxcarbazepine in Bulk and Pharmaceutical Formulations. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Specialist Pharmacy Service. (2021). Phenytoin monitoring. NHS. [Link]

  • Roberts, W. L., & Rainey, P. M. (1993). Interference in immunoassay measurements of total and free phenytoin in uremic patients: a reappraisal. Clinical Chemistry, 39(9), 1872-1877. [Link]

  • Home. (n.d.). TDM Phenytoin .pdf. SlideShare. [Link]

  • Lin, C. N., et al. (2011). Development and validation of a reference measurement procedure for certification of phenytoin, phenobarbital, lamotrigine, and topiramate in human serum using isotope-dilution liquid chromatography/tandem mass spectrometry. Analytical Chemistry, 83(20), 7854-7861. [Link]

  • Iacob, B. C., et al. (2021). New Spectrophotometric Visible (VIS) Analysis to determine Sodium Valproate from Tablets. Farmacia, 69(4). [Link]

  • Gunes, H., & Topcu, G. (2021). Determination of Phenytoin in Human Plasma by a Validated HPLC Method: Application to Therapeutic Drug Monitoring Study Running. Acta Pharmaceutica Sciencia, 59(1). [Link]

  • NIST. (n.d.). Phenytoin. NIST WebBook. [Link]

  • ResearchGate. (n.d.). UV Spectra of Phenobarbitone and Phenytoin sodium. [Link]

  • Olesen, O. V. (1966). Determination by Thin-Layer Chromatography of Phenytoin in Serum in the Presence of Barbiturates and other Antiepileptic and Various Drugs. ResearchGate. [Link]

  • Chiang, P. C., & Wong, H. (2013). Incorporation of Physiologically Based Pharmacokinetic Modeling in the Evaluation of Solubility Requirements for the Salt Selection Process: A Case Study Using Phenytoin. The AAPS Journal, 15(4), 1109-1118. [Link]

  • Suryan, F. R., et al. (2023). Development of volumetric absorptive microsampling for analysis phenytoin levels and its application to monitoring therapy in epilepsy patients. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 10(2). [Link]

  • Maheshwari, R. K., & Chadha, R. (2006). Differential derivative spectrophotometric determination of phenobarbitone and phenytoin sodium in combined tablet preparations. Indian Journal of Pharmaceutical Sciences, 68(1), 89. [Link]

  • de Oliveira, A. R. M., & de Moraes, L. A. (2010). Determination of free and total levels of phenytoin in human plasma from patients with epilepsy by MEKC: an adequate alternative to HPLC. Journal of Separation Science, 33(9), 1336-1342. [Link]

  • Salt Industry Center of Japan. (n.d.). METHODS FOR SALT ANALYSIS. [Link]

  • Chiang, P. C., & Wong, H. (2013). Incorporation of Physiologically Based Pharmacokinetic Modeling in the Evaluation of Solubility Requirements for the Salt Selection Process: A Case Study Using Phenytoin. ResearchGate. [Link]

  • Hernández-Linares, M. G., et al. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules, 27(17), 5427. [Link]

Sources

Method

Application Notes and Protocols for Utilizing 5,5-Diphenylhydantoin Calcium Salt in Patch-Clamp Electrophysiology

Introduction: Unveiling the Electrophysiological Profile of a Classic Anticonvulsant 5,5-Diphenylhydantoin, widely known as Phenytoin, has been a cornerstone in the treatment of epilepsy for decades.[1][2][3] Its efficac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Electrophysiological Profile of a Classic Anticonvulsant

5,5-Diphenylhydantoin, widely known as Phenytoin, has been a cornerstone in the treatment of epilepsy for decades.[1][2][3] Its efficacy in controlling tonic-clonic and partial seizures is well-established.[3] The primary mechanism of action of Phenytoin is the modulation of voltage-gated sodium channels (NaV), which are crucial for the initiation and propagation of action potentials in neurons.[1] By selectively binding to the inactive state of these channels, Phenytoin stabilizes the neuronal membrane against hyperexcitability, a hallmark of epileptic seizures.[1]

Beyond its well-documented effects on sodium channels, emerging research has revealed interactions between Phenytoin and voltage-gated calcium channels (CaV).[4][5][6][7] This dual activity on two major classes of ion channels makes 5,5-diphenylhydantoin a subject of continued interest for researchers in neuroscience and drug development. Understanding the precise effects of this compound on different ion channel subtypes is critical for elucidating its full therapeutic potential and side-effect profile.

This guide provides a comprehensive overview and detailed protocols for the application of 5,5-diphenylhydantoin calcium salt in patch-clamp electrophysiology. The use of the calcium salt offers advantages in terms of solubility and stability in aqueous solutions, making it a practical choice for electrophysiological experiments. These application notes are designed for researchers, scientists, and drug development professionals seeking to investigate the electrophysiological effects of 5,5-diphenylhydantoin on voltage-gated ion channels.

Mechanism of Action: A Tale of Two Channels

The anticonvulsant properties of 5,5-diphenylhydantoin are primarily attributed to its use-dependent and voltage-dependent blockade of voltage-gated sodium channels.[8] This means that the drug has a higher affinity for sodium channels that are frequently firing, as is the case during a seizure, and for channels that are in the inactivated state.[8] This state-dependent binding allows Phenytoin to selectively dampen pathological neuronal activity while having a lesser effect on normal synaptic transmission.[1]

The interaction of 5,5-diphenylhydantoin with voltage-gated calcium channels is more nuanced and appears to be cell-type specific. Studies have shown that Phenytoin can inhibit different subtypes of calcium channels, including both low-voltage-activated (T-type) and high-voltage-activated (L-type) channels.[4][7] The blockade of calcium channels may contribute to its anticonvulsant effects by reducing neurotransmitter release at synapses.

Experimental Workflows and Signaling Pathways

Proposed Mechanism of Action of 5,5-Diphenylhydantoin

cluster_Neuron Presynaptic Neuron AP Action Potential Propagation NaV Voltage-Gated Sodium Channel (NaV) AP->NaV Activates CaV Voltage-Gated Calcium Channel (CaV) AP->CaV Activates NaV->AP Propagates Vesicle Synaptic Vesicle Fusion & Neurotransmitter Release CaV->Vesicle Triggers Phenytoin 5,5-Diphenylhydantoin Calcium Salt Phenytoin->NaV Blocks (Inactive State) Phenytoin->CaV Inhibits

Caption: Proposed mechanism of 5,5-diphenylhydantoin action on ion channels.

General Patch-Clamp Experimental Workflow

A Cell Preparation & Culture C Gigaseal Formation (Cell-Attached) A->C B Pipette Fabrication & Filling B->C D Whole-Cell Configuration C->D Rupture Membrane E Baseline Current Recording D->E F Drug Application (5,5-diphenylhydantoin Ca2+ salt) E->F G Recording of Drug Effect F->G H Washout G->H I Data Analysis G->I H->G Reversibility Check

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Improving Aqueous Solubility of 5,5-Diphenylhydantoin Calcium Salt for Assays

Introduction 5,5-Diphenylhydantoin, more commonly known as Phenytoin, is a widely used anticonvulsant drug. In analytical and research settings, precise quantification is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5,5-Diphenylhydantoin, more commonly known as Phenytoin, is a widely used anticonvulsant drug. In analytical and research settings, precise quantification is paramount. However, Phenytoin is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but critically low aqueous solubility[1][2]. This inherent poor solubility, especially for its salt forms like the calcium salt, presents a significant hurdle in developing robust and reproducible assays. Precipitation of the analyte can lead to inaccurate sample preparation, low recovery, and unreliable results.

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility challenges with 5,5-diphenylhydantoin calcium salt. We will explore the physicochemical principles governing its solubility and provide a series of structured, field-proven strategies and troubleshooting steps to achieve clear, stable solutions suitable for various analytical assays.

Section 1: Understanding the Molecule - The Root of the Solubility Problem

To effectively troubleshoot a solubility issue, one must first understand the underlying chemistry. Phenytoin is a weak acid, and its solubility is intrinsically linked to its ionization state, which is dictated by the pH of the medium.

Table 1: Key Physicochemical Properties of Phenytoin

PropertyValueSignificance for Solubility
Molecular Weight 252.27 g/mol (Free Acid)Affects molar concentration calculations.
pKa ~8.1 - 8.3This is the pH at which phenytoin is 50% ionized. Below this pH, the non-ionized, poorly soluble form dominates. Above this pH, the ionized, more soluble form increases.[3][4]
Aqueous Solubility ~14 µg/mL at pH ≤ 7Extremely low solubility in neutral or acidic conditions, leading to precipitation.[3]
logP ~2.47Indicates a high degree of lipophilicity (preference for fatty/non-polar environments), contributing to its poor water solubility.[4]

The core problem with 5,5-diphenylhydantoin calcium salt arises from the common ion effect and pH. When the calcium salt is introduced into a neutral aqueous medium, it dissociates. However, the phenytoin anion will readily associate with protons (H+) in the water to form the free acid, which is very poorly soluble and precipitates out of solution[5]. To maintain solubility, the equilibrium must be shifted towards the ionized (deprotonated) form.

Section 2: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered when preparing solutions of 5,5-diphenylhydantoin calcium salt.

Q1: I added the phenytoin calcium salt powder to water/buffer, and it immediately turned cloudy or formed a precipitate. What happened?

A1: This is the most common observation and is expected. Phenytoin free acid is practically insoluble in neutral or acidic water[3][5]. When the calcium salt dissolves, the phenytoin anion reacts with water to form the insoluble free acid, causing the cloudiness. You have essentially crashed out your analyte.

Q2: My stock solution was clear initially but became cloudy after I diluted it with my assay buffer (e.g., PBS pH 7.4). Why?

A2: This is a pH effect. Your initial stock solution was likely prepared in a high-pH solvent where phenytoin was in its soluble, ionized form. When you diluted this into a lower-pH buffer (like PBS at pH 7.4, which is below the pKa of ~8.3), you lowered the overall pH of the sample. This caused the soluble phenytoin anion to become protonated, converting it back to the insoluble free acid form, leading to precipitation.

Q3: Can I just heat or sonicate the solution to get it to dissolve?

A3: While heating and sonication can increase the rate of dissolution, they do not change the fundamental equilibrium solubility at a given pH. The solution may become clear with energy input, but it will likely precipitate again upon cooling to room temperature. These methods are generally not sufficient on their own for this compound.

Q4: I'm using an organic solvent like DMSO to make my stock. What concentration is achievable?

A4: Using a 100% organic co-solvent is a common and effective strategy for initial stock preparation. The solubility of phenytoin in DMSO is approximately 25 mg/mL and in ethanol is approximately 15 mg/mL[6]. Crucially, the challenge arises when this stock is diluted into an aqueous buffer for the assay. A large dilution factor into a buffer with insufficient solubilizing power will cause precipitation.

Initial Troubleshooting Workflow

This diagram outlines a logical flow for diagnosing and solving solubility issues.

G cluster_0 Troubleshooting Workflow Start Start: Prepare initial solution IsClear Is the solution clear and stable for 30+ minutes? Start->IsClear Success Proceed to Assay IsClear->Success Yes Problem Precipitation Observed IsClear->Problem No CheckpH Is pH > 9.0? Problem->CheckpH CheckSolvent Is an organic co-solvent present? CheckpH->CheckSolvent Yes IncreasepH Strategy 1: Increase pH to >9.5 CheckpH->IncreasepH No AddCosolvent Strategy 2: Introduce Co-solvent CheckSolvent->AddCosolvent No UseComplexation Strategy 3: Use Complexation Agent CheckSolvent->UseComplexation Yes IncreasepH->IsClear AddCosolvent->IsClear UseComplexation->IsClear

Caption: A decision tree for troubleshooting phenytoin calcium salt solubility.

Section 3: Systematic Solubilization Strategies

Based on the physicochemical properties, three primary strategies can be employed to enhance and maintain the solubility of phenytoin for assays.

Strategy 1: pH Adjustment

This is the most direct method to increase solubility by ensuring phenytoin remains in its ionized, deprotonated state.

Principle: By raising the pH of the solvent to at least 1.5-2 units above the pKa (~8.3), the equilibrium is strongly shifted towards the soluble ionized form. A target pH of ≥ 9.8 is recommended. Injectable formulations of phenytoin sodium are often adjusted to a pH of 12 to ensure complete solubility[7].

Protocol: Preparation of a 1 mg/mL Aqueous Phenytoin Stock Solution

  • Prepare a 0.1 M NaOH solution. This will be your alkalinizing agent.

  • Weigh the required amount of 5,5-diphenylhydantoin calcium salt.

  • Add the powder to a volumetric flask containing approximately 80% of the final volume of high-purity water.

  • Stir the suspension. It will appear cloudy.

  • Titrate the suspension by adding the 0.1 M NaOH solution dropwise while continuously stirring and monitoring the pH with a calibrated pH meter.

  • Continue adding NaOH until the solution becomes completely clear and the pH is stable at your target (e.g., pH 10.0).

  • Add water to the final volume and mix thoroughly.

  • Validation: Let the solution stand for at least one hour to ensure it remains clear and free of precipitation before use.

Caution: Ensure that the high pH of your final stock solution is compatible with your assay system. A high-pH stock will need to be sufficiently diluted into your final assay buffer so that the final pH of the sample does not interfere with the assay's performance (e.g., enzyme activity, binding kinetics).

Strategy 2: Use of Co-solvents

When high pH is not desirable for an assay, using a water-miscible organic solvent can maintain solubility by reducing the polarity of the solvent system.

Principle: Co-solvents like Dimethyl Sulfoxide (DMSO), ethanol, methanol, or acetonitrile disrupt the hydrogen bonding network of water. This creates a more favorable, less polar microenvironment that can accommodate the lipophilic phenytoin molecule, preventing it from precipitating[8][9].

Protocol: Preparation of a 10 mg/mL Phenytoin Stock in 50:50 Ethanol:Water

  • Weigh the required amount of 5,5-diphenylhydantoin calcium salt.

  • Dissolve the powder first in the organic solvent portion (e.g., for a 10 mL final volume, dissolve in 5 mL of ethanol). Gentle warming or sonication may assist.

  • Once fully dissolved, slowly add the aqueous portion (5 mL of water) while stirring.

  • For assay preparation, this stock must be diluted into a mobile phase or buffer that contains a sufficient percentage of organic solvent to maintain solubility. A "like-dissolves-like" approach is key. For example, the USP monograph for phenytoin oral suspension often uses a diluent containing methanol and acetonitrile[10].

Table 2: Comparison of Common Co-solvents for Phenytoin

Co-solventTypical Starting Conc.ProsConsAssay Compatibility
DMSO Up to 100% for stockExcellent solubilizing power[6].Can interfere with some enzymatic assays; may precipitate when diluted in water ("louching").Check assay tolerance. Often acceptable at <1% final concentration.
Ethanol Up to 100% for stockGood solubilizing power[6]; less toxic than methanol.Can cause protein precipitation at high concentrations.Generally compatible with HPLC and LC-MS. May affect cell-based assays.
Methanol Up to 100% for stockCommonly used in official HPLC methods[11][12].Toxic; volatile.Standard for many chromatographic methods.
Acetonitrile Up to 100% for stockExcellent solvent for HPLC mobile phases.Can be harsh on some biological systems.Gold standard for reverse-phase HPLC.
Strategy 3: Complexation with Cyclodextrins

This advanced technique involves encapsulating the drug molecule to enhance its apparent water solubility.

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. The non-polar phenytoin molecule can become trapped (or "included") within this cavity, forming an inclusion complex. This complex presents a hydrophilic exterior to the water, dramatically increasing the overall solubility of the drug in the aqueous medium[13]. Beta-cyclodextrins (β-CD) and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are particularly effective for phenytoin[14][15]. Studies have shown that HP-β-CD can increase the dissolved drug concentration by over 400-fold[15].

Protocol: Conceptual Workflow for Solubility Enhancement with HP-β-CD

  • Determine the required concentration of phenytoin.

  • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., a 45% w/v solution).

  • Add the phenytoin calcium salt powder directly to the HP-β-CD solution.

  • Stir or shake the mixture, often for several hours or overnight at a controlled temperature, to allow for complex formation and equilibrium to be reached.

  • Filter the solution through a 0.22 µm filter to remove any undissolved drug, yielding a clear, saturated solution of the complex.

G cluster_1 Mechanism of Cyclodextrin Complexation PHT Phenytoin (PHT) (Lipophilic, Insoluble) H2O Aqueous Medium (Water) PHT->H2O Precipitates Complex PHT-CD Inclusion Complex (Soluble) PHT->Complex Enters Cavity CD HP-β-Cyclodextrin (CD) (Hydrophilic Exterior, Lipophilic Cavity) CD->Complex Encapsulates Complex->H2O Disperses in

Caption: Encapsulation of insoluble phenytoin by a cyclodextrin host molecule.

Section 4: Assay Compatibility and Final Recommendations

Choosing the right solubilization strategy depends entirely on the requirements of your downstream assay.

  • For HPLC/LC-MS Assays: The co-solvent strategy is typically the most straightforward. Prepare a high-concentration stock in a strong organic solvent (like methanol or DMSO) and dilute it with a mobile phase that contains a sufficient percentage of organic solvent to maintain solubility throughout the run. Official USP methods often specify diluents and mobile phases containing methanol and/or acetonitrile[10][12].

  • For Cell-Based or Enzymatic Assays: High concentrations of organic solvents or extreme pH values can destroy biological systems. In these cases:

    • Start with a high-concentration stock in 100% DMSO.

    • Perform serial dilutions in your cell culture media or assay buffer, ensuring the final DMSO concentration is below the tolerance level of your system (typically <0.5% or <0.1%). Vortex vigorously after each dilution step.

    • If precipitation still occurs, the cyclodextrin complexation strategy is the superior choice, as it is generally much more biocompatible.

  • For High-Throughput Screening (HTS): DMSO is the industry standard. However, be aware of potential "DMSO crash" upon dilution. It is critical to validate the solubility of your compound at the final assay concentration in the exact assay buffer during methods development.

By understanding the chemistry of 5,5-diphenylhydantoin and systematically applying these strategies, researchers can overcome the significant challenge of its poor aqueous solubility, leading to more accurate, reliable, and reproducible assay results.

References

  • Woodbury, D.M. (1982). Phenytoin: Chemistry, Disposition and Metabolism. In: Antiepileptic Drugs. Raven Press.
  • Uekama, K., Otagiri, M., Irie, T., Seo, H., & Tsuruoka, M. (1982). Enhanced Bioavailability of Phenytoin by β-Cyclodextrin Complexation. Journal of Pharmacobio-Dynamics, 5(11), 935-938. Available at: [Link]

  • Trapani, G., Franco, M., & Ciobanu, A. (2001). Complexation of phenytoin with some hydrophilic cyclodextrins: effect on aqueous solubility, dissolution rate, and anticonvulsant activity in mice. European Journal of Pharmaceutics and Biopharmaceutics, 52(1), 65-73. Available at: [Link]

  • Agrawal, S., Gaikwad, S., Patel, R., Shinde, L., & Deshmukh, A. (2021). Formulation and Evaluation of Phenytoin Sodium Chewable Tablet with Enhanced Solubility. Indian Journal of Pharmaceutical Sciences, 83(5), 955-962. Available at: [Link]

  • Deranged Physiology. (2023, December 18). Phenytoin. Available at: [Link]

  • Shah, V. P., & Riegelman, S. (1983). Influence of pH on release of phenytoin sodium from slow-release dosage forms. Journal of Pharmaceutical Sciences, 72(8), 893-896. Available at: [Link]

  • Shah, V. P., & Riegelman, S. (1983). Influence of pH on release of phenytoin sodium from slow-release dosage forms. Semantic Scholar. Available at: [Link]

  • Carmichael, R. R., & Mahoney, C. (1980). Solubility and stability of phenytoin sodium when mixed with intravenous solutions. American Journal of Health-System Pharmacy, 37(1), 95-98. Available at: [Link]

  • USP-NF. (2025). Phenytoin Oral Suspension. Available at: [Link]

  • The United States Pharmacopeial Convention. (n.d.). USP Monographs: Phenytoin Oral Suspension. Available at: [Link]

  • SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available at: [Link]

  • National Center for Biotechnology Information. (2021, December 21). Table 1, Properties of Phenytoin. In: 15th Report on Carcinogens. Available at: [Link]

  • USP-NF. (2019, April 26). Extended Phenytoin Sodium Capsules. Available at: [Link]

  • DergiPark. (n.d.). GREEN HPLC DETERMINATION OF PHENYTOIN AND METHOD VALIDATION. Available at: [Link]

  • Japanese Pharmacopoeia. (n.d.). Phenytoin Sodium for Injection. Available at: [Link]

  • ChemBK. (2024, April 9). Phenytoin. Available at: [Link]

  • AWS. (n.d.). Dissolution and Solubility Enhancement of the Highly Lipophilic Drug Phenytoin via Interaction with Poly(N-Isopropylacrylamide-c. Available at: [Link]

  • Scribd. (2025, February 17). USP Monograph: Phenytoin Sodium Injection. Available at: [Link]

  • Frontiers. (2024, August 1). Improvement of solubility, dissolution, and bioavailability of phenytoin intercalated in Mg-Al layered double hydroxide. Available at: [Link]

  • IJNRD. (2023, February 2). “SYNTHESIS AND SOLUBILITY ENHANCEMENT OF PHENYTOIN BY SOLID DISPERSION USING VARIOUS POLYMERS”. Available at: [Link]

  • International Journal of Current Trends in Science and Technology. (2020, July 30). Enhancement of solubility and characterization of complex with β- cyclodextrin. Available at: [Link]

  • Journal of Parenteral Science and Technology. (1984). Solubilization by cosolvents II: Phenytoin in binary and ternary solvents. Available at: [Link]

  • Publishing at the Library. (2018, April 17). Are Excipients Inert? Phenytoin Pharmaceutical Investigations with New Incompatibility Insights. Available at: [Link]

  • Revista Colombiana de Ciencias Químico-Farmacéuticas. (2014). Solubility of phenytoin in aqueous mixtures of ethanol and sodium dodecyl sulfate at 298 K. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • MDPI. (2025, August 22). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Available at: [Link]

  • National Center for Biotechnology Information. (2013, August 14). Incorporation of Physiologically Based Pharmacokinetic Modeling in the Evaluation of Solubility Requirements for the Salt Selection Process: A Case Study Using Phenytoin. Available at: [Link]

  • Semantic Scholar. (n.d.). Solubility of phenytoin in aqueous mixtures of ethanol and sodium dodecyl sulfate at 298 K. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Available at: [Link]

  • National Center for Biotechnology Information. (2024, August 2). Improvement of solubility, dissolution, and bioavailability of phenytoin intercalated in Mg-Al layered double hydroxide. Available at: [Link]

  • ResearchGate. (2026, March 18). Improvement of solubility, dissolution, and bioavailability of phenytoin intercalated in Mg-Al layered double hydroxide. Available at: [Link]

Sources

Optimization

Application Support Center: Troubleshooting 5,5-Diphenylhydantoin Calcium Precipitation in In Vitro Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I have structured this guide to address the fundamental thermodynamic and chemical barriers that cause 5,5-diphenylhydantoin (phenytoin) calci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have structured this guide to address the fundamental thermodynamic and chemical barriers that cause 5,5-diphenylhydantoin (phenytoin) calcium salt to precipitate in standard in vitro assays. By understanding the causality behind these phase separations, you can implement robust, self-validating protocols that ensure scientific integrity and reproducible data.

Mechanistic Overview of Precipitation

When utilizing 5,5-diphenylhydantoin calcium salt in standard cell culture media (e.g., DMEM, RPMI), researchers frequently encounter rapid or delayed precipitation. Understanding the chemical causality behind this phase separation is critical for designing robust assays.

Phenytoin is a weak acid with a pKa of approximately 8.3 to 8.4 (1[1], 2[2]). To maintain solubility at high stock concentrations, its calcium or sodium salts are formulated, which inherently require highly alkaline conditions to remain stable in aqueous solutions (3[3]).

Physiological cell culture media, however, are tightly buffered to a pH of 7.2–7.4. Upon introduction to this neutral environment, the phenytoin calcium salt rapidly dissociates, regenerating the highly insoluble phenytoin free acid (4[4]). Concurrently, the liberated calcium ions interact with the abundant phosphate ions in the media, creating a synergistic co-precipitation event that acts as a nucleation seed for the drug.

PrecipitationMechanisms Stock Phenytoin Calcium Stock (Alkaline Aqueous or DMSO) Media Addition to Cell Culture Media (DMEM/RPMI, pH 7.2-7.4) Stock->Media pHDrop Rapid pH Shift (Media pH < pKa 8.4) Media->pHDrop CaRelease Calcium Ion Release (Interacts with PO4 in Media) Media->CaRelease FreeAcid Regeneration of Free Acid (Solubility Limit < 25 µg/mL) pHDrop->FreeAcid CaPhos Calcium Phosphate Co-precipitation CaRelease->CaPhos Precipitate Visible Crystallization / Assay Failure FreeAcid->Precipitate CaPhos->Precipitate

Mechanistic pathway of phenytoin calcium precipitation in cell culture media.

Troubleshooting FAQs

Q: Why does my phenytoin calcium stock instantly turn cloudy when added to DMEM? A: This is a pH-driven phase separation. Because the media's pH (7.4) is a full log unit below phenytoin's pKa (~8.4), the drug shifts from its ionized, soluble salt form to its unionized free acid form. The free acid has an intrinsic aqueous solubility of only ~14–25 µg/mL at room temperature (1[1], 2[2]). If your target assay concentration exceeds this threshold, the drug instantly nucleates. Furthermore, the dissociated calcium ions react with phosphates in the DMEM, forming insoluble calcium phosphate complexes.

Q: I dissolved the drug in 100% DMSO first. Why does it still precipitate in the media? A: While phenytoin is highly soluble in anhydrous DMSO—reaching 25–55 mg/mL (5[5], 6[6])—the final solubility in the assay well is dictated by the aqueous thermodynamics of the media, not the stock solvent. Diluting a concentrated DMSO stock into media causes a massive solvent shift. If the final aqueous concentration of phenytoin exceeds its thermodynamic limit of ~45 µg/mL at 37°C (2[2]), the solvent capacity is breached, and the drug crashes out.

Q: How does temperature affect the stability of my phenytoin-treated media? A: Temperature directly modulates the kinetic energy and solvent capacity of the system. The solubility of phenytoin in aqueous buffers increases from approximately 25 µg/mL at 25°C to 45 µg/mL at 37°C (2[2]). If media is dosed at 37°C but subsequently left on a room-temperature benchtop or stored at 4°C, the solubility limit drops sharply, inducing delayed crystallization.

Quantitative Solubility Limits

To prevent precipitation, your final assay concentration must remain below the maximum solubility limit of the most restrictive matrix (the aqueous cell media).

Solvent / MatrixTemperature (°C)pHMaximum Solubility Limit
Aqueous Buffer256.5~25 µg/mL (2[2])
Aqueous Buffer376.5~45 µg/mL (2[2])
Cell Culture Media (e.g., DMEM)377.2 - 7.4< 45 µg/mL (Free acid limit) (2[2])
Dimethyl Sulfoxide (DMSO)25N/A25 - 55 mg/mL (5[5], 6[6])
Ethanol25N/A~15 mg/mL (5[5])

Self-Validating Protocol: In Vitro Preparation and Dosing

To ensure scientific integrity and reproducible exposure in your cell-based assays, follow this step-by-step methodology designed to prevent localized supersaturation and verify drug solubility.

Step 1: Primary Stock Formulation

  • Action: Dissolve 5,5-diphenylhydantoin calcium salt in anhydrous DMSO to a concentration of 10 mM. Purge the vial with an inert gas (e.g., argon) to prevent moisture ingress (5[5]).

  • Causality: DMSO prevents the immediate pH-dependent dissociation seen in aqueous stocks.

  • Self-Validation Checkpoint: Inspect the vial against a light source. The solution must be completely optically clear. Any turbidity indicates moisture contamination in the DMSO, which prematurely triggers free acid formation. If turbid, discard and use fresh, anhydrous DMSO.

Step 2: Intermediate Serial Dilution

  • Action: Create a 1000x intermediate stock in pure DMSO corresponding to your target well concentration. Do not perform serial dilutions in aqueous media.

  • Causality: Diluting in DMSO ensures the drug remains fully solvated until the final integration step, preventing the formation of sub-visible aggregates.

  • Self-Validation Checkpoint: Confirm that all intermediate dilutions remain transparent.

Step 3: Media Pre-warming

  • Action: Warm the target cell culture media (e.g., DMEM supplemented with FBS) to exactly 37°C in a water bath.

  • Causality: Phenytoin's aqueous solubility nearly doubles from 25°C to 37°C (2[2]). Dosing into cold media drastically lowers the thermodynamic ceiling, guaranteeing immediate precipitation.

Step 4: High-Shear Integration

  • Action: While vigorously swirling the pre-warmed media, add the 1000x DMSO stock dropwise. Ensure the final DMSO concentration does not exceed 0.1% (v/v).

  • Causality: Dropwise addition under high shear prevents localized pockets of high drug concentration (supersaturation zones) where nucleation begins.

Step 5: Validation via Phase-Contrast Microscopy

  • Action: Immediately transfer a 100 µL aliquot of the dosed media to a clear-bottom plate and observe under a phase-contrast microscope at 20x to 40x magnification.

  • Self-Validation Checkpoint: The field of view must be completely free of needle-like crystals or amorphous dark aggregates. If crystals are observed, the chosen concentration exceeds the thermodynamic solubility limit of the media, and the assay must be redesigned with a lower top concentration.

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction of 5,5-Diphenylhydantoin Calcium from Plasma

Welcome to the Application Support Center for the bioanalysis of 5,5-diphenylhydantoin (phenytoin) calcium salt. This portal is designed for pharmacokinetic researchers and bioanalytical scientists facing low recovery, m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for the bioanalysis of 5,5-diphenylhydantoin (phenytoin) calcium salt. This portal is designed for pharmacokinetic researchers and bioanalytical scientists facing low recovery, matrix effects, or reproducibility issues during plasma extraction.

Unlike standard phenytoin sodium, the calcium salt formulation introduces unique electrostatic challenges during sample preparation. This guide provides the mechanistic reasoning, troubleshooting steps, and self-validating protocols required to achieve >90% extraction yields.

The Causality of Extraction Yield: Understanding the Matrix

To optimize the extraction of 5,5-diphenylhydantoin calcium, we must first understand why standard extractions fail. Phenytoin is a weakly acidic drug (pKa ~8.3) that exhibits exceptionally high plasma protein binding (87–93%), primarily to human serum albumin's Sudlow Site I[1].

When present as a calcium salt, the bivalent calcium ion ( Ca2+ ) introduces additional electrostatic interactions, forming bridges between the drug, plasma phospholipids, and proteins. If you attempt a standard Liquid-Liquid Extraction (LLE) at physiological pH (7.4), the drug remains trapped in the protein matrix. To achieve high yields, the protocol must simultaneously:

  • Chelate or dissociate the calcium counter-ion.

  • Denature the albumin to break the drug-protein complex.

  • Protonate the 5,5-diphenylhydantoin moiety to maximize its lipophilicity for organic partitioning.

G A Phenytoin-Ca Complex (90% Albumin Bound) B Acidification (pH < 4) & Chelating Agents A->B Step 1: Add Acid C Protein Denaturation & Ca2+ Dissociation B->C Mechanism D Free Lipophilic 5,5-Diphenylhydantoin C->D Release E Organic Solvent (MTBE / Ethyl Acetate) D->E Step 2: LLE F Phase Separation (Centrifugation) E->F Step 3 G High-Yield Target Extract F->G Isolate Organic Layer

Mechanism for disrupting albumin binding and extracting phenytoin from plasma.

Troubleshooting Guides & FAQs

Q: Why is my Liquid-Liquid Extraction (LLE) yield plateauing at 60-70%? A: This is a classic symptom of incomplete protein unbinding. Because phenytoin is highly bound to plasma proteins[1], you must aggressively acidify the plasma prior to adding your organic solvent. Adding 2% formic acid or 5% trifluoroacetic acid denatures the albumin and protonates the phenytoin. This neutralizes its charge and drives it entirely into an organic phase like Methyl tert-butyl ether (MTBE) or ethyl acetate, increasing yields to ~87%[2].

Q: How does the calcium salt form complicate the extraction compared to the sodium salt? A: Calcium is a divalent cation that can form insoluble complexes with endogenous plasma phosphates during extraction, potentially co-precipitating the bound phenytoin into the discarded pellet. Ensuring sufficient acidification (pH < 3) or adding a mild chelator (like EDTA) to your extraction buffer is required to strip the calcium ion and free the active moiety.

Q: I am experiencing severe emulsion formation during LLE. How do I fix this? A: Emulsions occur when plasma proteins act as surfactants at the aqueous-organic interface.

  • Solution 1: Alter the solvent ratio. A 1:4 or 1:5 ratio of plasma to organic solvent minimizes emulsion.

  • Solution 2: Centrifuge at a higher speed (e.g., 10,000 x g for 10 mins at 4°C).

  • Solution 3: Pre-crash the proteins. Add a small volume of acetonitrile (1:1 v/v to plasma) to precipitate proteins before adding the LLE solvent.

Q: Should I use Solid-Phase Extraction (SPE) or LLE for LC-MS/MS analysis? A: While LLE with MTBE is cost-effective and rapid[3], SPE (specifically C18 cartridges) provides superior matrix cleanup. SPE methods have demonstrated recoveries exceeding 99% by thoroughly washing away phospholipids before eluting the analyte, which is critical for minimizing ion suppression in Electrospray Ionization (ESI)[4].

Validated Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system . This means incorporating internal standards (IS) at the very beginning of the workflow to track losses, and running post-extraction spikes to verify true recovery versus matrix effects.

Protocol A: Optimized LLE for Phenytoin Calcium

Mechanistic Logic: Acidification breaks the Ca2+ salt and denatures albumin MTBE extracts the lipophilic free drug Evaporation concentrates the analyte for LC-MS/MS[2].

  • Spiking (System Validation): Aliquot 200 µL of human plasma into a 2.0 mL microcentrifuge tube. Add 10 µL of Phenytoin-D10 (Internal Standard, 1 µg/mL). Causality: Adding IS before any treatment ensures that any subsequent physical loss of the sample is mathematically corrected during quantification.

  • Disruption: Add 50 µL of 2% Formic Acid in water. Vortex vigorously for 30 seconds to dissociate the calcium salt and denature plasma proteins.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE).

  • Partitioning: Shake vigorously on a mechanical shaker for 10 minutes to ensure maximum mass transfer of the lipophilic drug into the organic phase.

  • Separation: Centrifuge at 12,000 rpm for 10 minutes at 4°C. The organic (top) layer now contains the isolated phenytoin.

  • Recovery: Transfer 800 µL of the organic layer to a clean glass autosampler vial.

  • Concentration: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (e.g., 30:70 Methanol : 2mM Ammonium Acetate, pH 6.3)[2]. Vortex and inject into the LC-MS/MS.

Protocol B: Solid-Phase Extraction (SPE) Workflow

Mechanistic Logic: C18 cartridges retain the hydrophobic diphenyl rings of phenytoin while allowing polar matrix components (and calcium ions) to wash through[4].

  • Conditioning: Pass 1 mL of Acetonitrile, followed by 1 mL of LC-MS grade water through a Sep-Pak C18 SPE cartridge[4].

  • Sample Loading: Dilute 200 µL of plasma with 100 µL of 2% Formic acid to break protein binding. Load the mixture onto the cartridge.

  • Washing: Wash with 2 mL of 5% methanol in water to remove salts, calcium ions, and polar interferences.

  • Elution: Elute the phenytoin with 1 mL of 100% Acetonitrile.

  • Drying & Reconstitution: Evaporate under nitrogen and reconstitute in the mobile phase.

  • System Validation Check: Compare the peak area of a sample spiked before extraction to a blank plasma sample spiked after extraction. This ratio calculates the absolute recovery, which should exceed 90%[5].

Quantitative Data Presentation

The choice of extraction method directly impacts the analytical sensitivity and recovery of 5,5-diphenylhydantoin. The table below summarizes expected performance metrics based on validated bioanalytical standards.

Extraction MethodMean Recovery (%)Limit of Detection (LOD)Matrix Effect (%)Primary Advantage
Protein Precipitation (PP) 65 - 75%~50.0 ng/mLHigh (>20%)Rapid, low cost, high throughput.
Liquid-Liquid Extraction (LLE) 78 - 87.5%[3],[2]~10.0 ng/mLModerate (5-10%)Excellent removal of polar salts; concentrates sample.
Solid-Phase Extraction (SPE) 90 - 101%[5],[4]< 5.0 ng/mLLow (<5%)Highest purity; ideal for trace LC-MS/MS analysis.
References
  • Source: medipol.edu.
  • Source: scispace.
  • Source: rjptonline.
  • Source: nih.
  • Source: thepharmstudent.

Sources

Optimization

Preventing degradation of 5,5-diphenylhydantoin calcium salt during long-term storage

Welcome to the Technical Support Center for formulation scientists, analytical chemists, and drug development professionals working with 5,5-diphenylhydantoin calcium salt (phenytoin calcium). As a Senior Application Sci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation scientists, analytical chemists, and drug development professionals working with 5,5-diphenylhydantoin calcium salt (phenytoin calcium).

As a Senior Application Scientist, I have designed this guide to move beyond surface-level symptoms and address the fundamental physicochemical mechanisms that govern the stability of this specific antiepileptic salt form. Below, you will find targeted troubleshooting FAQs, structural degradation pathways, and self-validating analytical protocols to ensure the integrity of your long-term storage samples.

Troubleshooting Guide & FAQs

Q: Why does 5,5-diphenylhydantoin calcium salt lose its solubility and precipitate during long-term storage? A: The primary cause of precipitation in phenytoin calcium formulations is the ingress of atmospheric moisture and carbon dioxide. Phenytoin is a weak acid with a pKa of approximately 8.3[1]. When formulated as a calcium salt to alter its dissolution kinetics, it requires a highly alkaline microenvironment to remain ionized. If the container-closure system is compromised, absorbed atmospheric CO2 forms carbonic acid in the presence of trace moisture, dropping the local pH. This protonates the phenytoin anion, converting it back into the highly insoluble free acid form (5,5-diphenylhydantoin), which subsequently precipitates out of the matrix[1]. This causality dictates that tight, moisture-resistant containers are non-negotiable for long-term stability.

Q: What are the primary chemical degradation pathways if the compound is exposed to thermal or hydrolytic stress? A: Phenytoin is generally thermally stable, exhibiting a melting point near 295°C[2]. However, extreme thermal stress (>200°C) or prolonged exposure to strong aqueous bases induces hydrolytic cleavage of the hydantoin (imidazole) ring[3]. The degradation initiates with the base-catalyzed hydrolysis of the amide bonds within the hydantoin ring. This leads to ring opening and the subsequent formation of diphenylglycine and urea byproducts. Forced degradation studies demonstrate that basic conditions are particularly harsh, yielding up to 8.66% degradation, whereas the drug remains relatively stable against degradation (though prone to precipitation) under acidic conditions[4].

Q: How do excipients and diluents affect the stability of the calcium salt during storage? A: Excipient compatibility fundamentally alters the microenvironmental pH and moisture retention. For instance, compounding phenytoin with lactose can be detrimental under high humidity (75% RH) and elevated temperatures (40°C). Lactose, a reducing sugar, can degrade and cause a significant pH drop (up to 3.4 units) over 4 weeks[5]. This pH drop triggers the secondary precipitation of the free phenytoin acid. Furthermore, calcium-based excipients (like calcium carbonate or calcium sulfate) can interact with the drug matrix, significantly altering the oral bioavailability and dissolution profile of the active pharmaceutical ingredient (API)[5][6].

Degradation Pathways & Logic

DegradationPathway A 5,5-Diphenylhydantoin Calcium Salt B Moisture Ingress & CO2 Absorption A->B Improper Storage E Thermal Stress (>200°C) / Hydrolysis A->E Extreme Heat/Base C pH Drop (Protonation) B->C Carbonic Acid Formation D Free Phenytoin Acid (Precipitation) C->D Dissociation of Ca2+ F Hydantoin Ring Cleavage E->F Hydrolytic Attack G Diphenylglycine & Urea Byproducts F->G Ring Opening

Logical pathway of 5,5-diphenylhydantoin calcium degradation via moisture and thermal stress.

Quantitative Data: Stability & Stress Profiles

The following table summarizes the expected outcomes when 5,5-diphenylhydantoin calcium salt is subjected to various ICH-aligned stress conditions.

Stress ConditionParametersExpected Degradation / OutcomeCausality / Mechanism
Thermal (Solid) > 200°CHydantoin ring cleavageHigh-energy thermal breaking of imidazole bonds[3].
Basic (Solution) 0.1 N NaOH, 24h~8.66% DegradationBase-catalyzed hydrolysis of the hydantoin amide bond[4].
Acidic (Solution) 0.1 N HCl, 24hMinimal degradationHigh chemical stability, but forces conversion to insoluble free acid[1].
Moisture/Humidity 40°C / 75% RH, 4 weeksDiscoloration, pH dropExcipient degradation (e.g., lactose) leading to secondary API precipitation[5].
Cold Storage 2-8°C (Aqueous)Stable for >5 daysMinimizes hydrolysis and prevents matrix protein degradation in biological samples[7].

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Workflow

Objective: To accurately quantify the intact 5,5-diphenylhydantoin calcium salt and resolve any degradation products formed during long-term storage. Causality Check: By utilizing an isocratic mobile phase and UV detection at 254 nm, we exploit the strong chromophore of the diphenyl groups. This ensures that even if the hydantoin ring cleaves, the diphenyl-containing degradants remain highly detectable and quantifiable[4].

Step 1: Sample Preparation & Matrix Solubilization

  • Accurately weigh 10 mg of the 5,5-diphenylhydantoin calcium salt from the long-term storage batch.

  • Dissolve in 10 mL of a Methanol:Water (50:50, v/v) diluent. Scientific Rationale: This specific organic/aqueous ratio ensures complete solubilization of both the ionized calcium salt and any precipitated free acid that may have formed during storage.

  • Sonicate for 10 minutes to ensure matrix homogeneity.

Step 2: Chromatographic Setup

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Methanol : Water (or Phosphate Buffer adjusted to pH 3.0) in a 65:35 ratio. Scientific Rationale: The acidic buffer ensures any dissolved phenytoin remains in a consistent, fully unionized state during column transit, preventing peak tailing and retention time shifts.

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) detector set to 254 nm.

  • Injection Volume: 20 µL.

Step 3: Execution and Self-Validation

  • Inject a blank diluent to establish the baseline and rule out artifact peaks.

  • Inject the standard solution (freshly prepared phenytoin) to determine the retention time (typically ~6.15 minutes under these conditions)[4].

  • Inject the long-term storage samples.

  • Self-Validation Check (Critical): Analyze the peak purity using the PDA software. The protocol is only validated if the Peak Purity Angle is strictly less than the Peak Purity Threshold. This mathematically proves that the main phenytoin peak is not co-eluting with any hidden degradation byproducts, ensuring the method is truly stability-indicating[4].

Workflow Step1 Sample Preparation (Phenytoin Ca2+ in Diluent) Step2 Environmental Stress (Temp, Humidity, Light) Step1->Step2 Step3 Aliquot Extraction (Days 0, 7, 14, 30) Step2->Step3 Step4 RP-HPLC Analysis (Isocratic, 254 nm) Step3->Step4 Step5 Self-Validation (Peak Purity Angle < Threshold) Step4->Step5

Step-by-step RP-HPLC experimental workflow for stability and degradation analysis.

References

  • pdr.net - Dilantin - Drug Summary (Storage and Calcium Interactions). Available at: [Link]

  • ResearchGate - Effects of Diluents on Physical and Chemical Stability of Phenytoin and Phenytoin Sodium. Available at: [Link]

  • ResearchGate - The products of phenytoin decomposition when it is thermally treated at temperatures higher than 200°C. Available at: [Link]

  • International Journal of Innovative Research in Technology (IJIRT) - Development and Validation of Stability Indicating Isocratic Reverse Phase-Liquid Chromatography for Determination of Phenytoin. Available at: [Link]

  • National Institute of Health Sciences (NIHS Japan) - Official Monographs for Part I / Phenytoin. Available at: [Link]

  • Siriraj Medical Journal (ThaiJO) - The Effect of Sample Storage Temperature on the Phenytoin Level in Serum. Available at:[Link]

  • SWU eJournals System - Physicochemical and Microbiological Stability of Phenytoin Sodium Extemporaneous Suspension. Available at: [Link]

Sources

Troubleshooting

Addressing baseline noise in 5,5-diphenylhydantoin calcium salt LC-MS analysis

Welcome to the technical support guide for the LC-MS analysis of 5,5-diphenylhydantoin (phenytoin) calcium salt. This resource is designed for researchers, scientists, and drug development professionals to diagnose and r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the LC-MS analysis of 5,5-diphenylhydantoin (phenytoin) calcium salt. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to baseline noise, ensuring high-quality, reproducible data. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the principles behind them.

A stable, low-noise baseline is the cornerstone of accurate and precise quantification in liquid chromatography-mass spectrometry (LC-MS).[1] Without it, determining limits of detection (LOD) and quantitation (LOQ) becomes unreliable, and the interpretation of well-resolved peaks can be compromised.[1][2] This guide offers a systematic approach to troubleshooting, moving from common, easily resolved issues to more complex system diagnostics.

Frequently Asked Questions (FAQs)

Q1: My baseline is suddenly very noisy. What's the first thing I should check?

A: Start with the most common and easily remedied sources. Check your mobile phase solvents and ensure they are fresh, of high purity (LC-MS grade), and have been properly degassed.[3][4] Air bubbles in the pump or detector cell are a frequent cause of sporadic, sharp noise spikes.[4][5] Purging the pump and flow path is a critical first step.[6]

Q2: I see a regular, pulsing noise in my baseline. What does this indicate?

A: A regular, sawtooth-shaped, or pulsing baseline often points to a problem with the LC pump.[1][3] This can be caused by a faulty check valve, worn piston seals, or inadequate mobile phase mixing.[1][3] Ensure your pump is properly primed and consider servicing the check valves and seals if the problem persists. Dissolved air in the mobile phase can also manifest as pulsations that coincide with pump strokes.[3]

Q3: Why does my baseline drift upwards during a gradient run?

A: Baseline drift during a gradient is often due to impurities in one of the mobile phase solvents that are more strongly retained on the column.[7] As the gradient composition changes, these impurities elute, causing the baseline to rise.[7] Using high-purity, LC-MS grade solvents for both mobile phase A and B is essential to minimize this effect.[2][8] Another cause can be a mobile phase additive (like formic acid) that is present in only one of the solvents, causing the background absorbance or ionization to change with the gradient.[7]

Q4: Can my sample preparation be the source of baseline noise?

A: Absolutely. Inadequate sample cleanup is a primary source of matrix effects, which can manifest as ion suppression or high background noise.[2][9][10] Since 5,5-diphenylhydantoin is highly protein-bound, methods like protein precipitation or solid-phase extraction (SPE) are crucial to remove interfering matrix components from biological samples like plasma or serum.[8][11][12] Failure to do so can introduce a host of non-volatile salts and endogenous materials into the ion source, leading to instability and noise.[13]

Systematic Troubleshooting Guide

A logical, step-by-step approach is the most efficient way to identify the source of baseline noise. The following sections break down the troubleshooting process by system component.

Initial Diagnostic Workflow

Before diving into specific components, it's helpful to characterize the noise. This initial assessment can quickly narrow down the potential causes.

G Start High Baseline Noise Observed Char Characterize Noise: Random Spikes vs. Periodic Pulse? Start->Char Random Random Spikes / Erratic Noise Char->Random Random Periodic Periodic / Pulsing Noise Char->Periodic Periodic Air Likely Cause: Air Bubbles, Leaks, Contamination Random->Air Pump Likely Cause: Pump Malfunction Periodic->Pump Action_Air Action: 1. Degas Mobile Phase 2. Purge System 3. Check Fittings for Leaks Air->Action_Air Action_Pump Action: 1. Check Pump Pressure Fluctuation 2. Service Check Valves 3. Inspect Piston Seals Pump->Action_Pump G A High Baseline Noise B Is noise periodic (pulsing)? A->B C Check Pump: - Check Valves - Piston Seals - Degasser B->C Yes D Is noise random (spikes)? B->D No E Check for Air: - Degas Solvents - Purge System - Check for Leaks D->E Yes F Is background consistently high? D->F No G Perform 'No-Column' Test F->G Yes H Noise Persists? G->H I Source is Pre-Column: - Contaminated Solvents - Dirty Injector H->I Yes J Noise Disappears? H->J No L Clean Ion Source & Optimize MS Parameters I->L K Source is Post-Column: - Column Bleed - Column Contamination J->K K->L

Caption: A comprehensive troubleshooting decision tree.

References
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Top Tips for LC-MS Sample Prepar
  • Uncovering Overlooked Factors Behind Abnormal Baselines. (2025).
  • Quantification of Free Phenytoin by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS). (n.d.). PubMed.
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018).
  • Quantification of Free Phenytoin by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS). (n.d.).
  • Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. (n.d.). Chrom Tech.
  • Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. (n.d.). Shimadzu.
  • Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids. (n.d.). Sigma-Aldrich.
  • An Accessible Program for Automating Mass Spectrometry Parameter Optimization and Configur
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? (2022). LCGC.
  • HPLC Repair Services: Common Causes of Baseline Noise. (2020). Conquer Scientific.
  • Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. (2023).
  • How to Improve ICP-MS Signal-to-Noise Ratio. (2025).
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chrom
  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. (n.d.).
  • BIOCLASS Mobile Phase Additive Selection for LC-MS. (n.d.). HALO Columns.
  • HPLC Troubleshooting Guide. (n.d.). Chrom Tech.
  • HPLC Troubleshooting - Noisy Baseline. (2022). Shimadzu UK Limited.
  • Tips to Improve Signal-to-Noise Checkout. (n.d.). Agilent.
  • HPLC Troubleshooting Mini Guide - Baseline Issues. (n.d.). Phenomenex.
  • My Column is Bleeding. (2010). ACD/Labs.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Techniques and Research.
  • Enhancing the signal-to-noise ratio in spectroscopic analysis of (S)-Auraptenol. (n.d.). Benchchem.
  • Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.).
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma.
  • Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. (2025). Technology Networks.
  • Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialys
  • Exactly Why is Low Bleed Important for Capillary Columns? (n.d.). MilliporeSigma.
  • Can column bleeding damage my MS (LC-MS)? (2023).
  • A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. (n.d.). PMC.
  • Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma by using Deuterated Internal Standard. (2020). Research Journal of Pharmacy and Technology.
  • Determination and Quantification of Phenytoin in Human Plasma by Liquid Chromatography with Electrospray Ioniz
  • 5,5-DIPHENYLHYDANTOIN. (n.d.). Sigma-Aldrich.
  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Technology Networks.
  • A gas chromatographic/mass spectrometric method for the simultaneous quantitation of 5,5-diphenylhydantoin (phenytoin), its para-hydroxylated metabolite and their stable isotope labelled analogs. (n.d.). PubMed.
  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments.

Sources

Optimization

Technical Support Center: Minimizing Impurities in 5,5-Diphenylhydantoin Calcium Salt Batch Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the batch synthesis of 5,5-diphenylh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the batch synthesis of 5,5-diphenylhydantoin calcium salt (phenytoin calcium).

Synthesizing high-purity phenytoin calcium requires mastering two distinct chemical phases: the base-catalyzed Biltz synthesis to form the hydantoin ring, and the metathesis reaction to precipitate the calcium salt. Failure to control the kinetics and thermodynamics in either phase leads to distinct organic and inorganic impurity profiles.

Phase 1: Biltz Synthesis & Organic Impurity Pathways

The classical Biltz synthesis relies on the condensation of benzil and urea in an alkaline environment, followed by a pinacol-type [1,2]-phenyl shift.

G Benzil Benzil + Urea (Alkaline Ethanol) Intermediate 4,5-dihydroxy-4,5-diphenyl -2-imidazolone Benzil->Intermediate Base Catalysis Benzilic Benzilic Acid (Impurity) Benzil->Benzilic Excess Base / H2O Phenytoin 5,5-Diphenylhydantoin (Target) Intermediate->Phenytoin Pinacol Rearrangement Glycoluril 3a,6a-Diphenylglycoluril (Impurity) Intermediate->Glycoluril Excess Urea

Biltz synthesis pathway showing target phenytoin and major impurity branches.

FAQ 1: Why is my batch contaminated with 3a,6a-diphenylglycoluril, and how do I eliminate it?

The Causality: During the Biltz reaction, benzil and urea first condense to form an intermediate (4,5-dihydroxy-4,5-diphenyl-2-imidazolone). For the reaction to succeed, this intermediate must undergo an intramolecular rearrangement to form phenytoin . However, if urea is present in large excess, a second urea molecule will act as a nucleophile and undergo an intermolecular condensation with the intermediate, forming the unwanted double-condensation product, 3a,6a-diphenylglycoluril . The Solution: Strictly control your stoichiometry. Do not exceed a 1:1.2 molar ratio of Benzil to Urea. Additionally, slightly reducing the KOH concentration slows the intermolecular condensation, giving the intermediate time to undergo the desired intramolecular phenyl shift.

FAQ 2: I am seeing significant benzilic acid formation. What drives this side reaction?

The Causality: Benzilic acid formation is a competing, hydroxide-driven pathway. If the base attacks the carbonyl groups of benzil before urea can condense, it triggers a premature 1,2-phenyl shift, yielding benzilic acid instead of the hydantoin ring . This side reaction is highly accelerated by the presence of water, which acts as a reactant in the hydrolysis of the diketone. The Solution: Minimize water in your solvent system. Use absolute ethanol or methanol rather than aqueous alcohol mixtures. Ensure that both benzil and urea are fully dissolved and homogenized before adding the alkaline catalyst.

Phase 2: Calcium Salt Metathesis & Inorganic Impurities

Once pure 5,5-diphenylhydantoin (free acid) is isolated, it must be converted to the calcium salt. This requires deprotonating the hydantoin to form a soluble sodium salt, followed by precipitation with a calcium source.

Workflow Step1 1. Biltz Synthesis (Reflux Benzil, Urea, KOH) Step2 2. Acidification (pH 2-3) Precipitate Phenytoin Step1->Step2 Step3 3. Dissolution in NaOH Form Phenytoin Sodium Step2->Step3 Step4 4. CaCl2 Addition Precipitate Phenytoin Calcium Step3->Step4 Step5 5. Wash & Dry (Remove inorganic salts) Step4->Step5

Step-by-step experimental workflow for phenytoin calcium salt batch synthesis.

FAQ 3: During calcium salt precipitation, I get a mixture of phenytoin free acid and calcium hydroxide. How do I isolate pure phenytoin calcium?

The Causality: Phenytoin is a weak acid with a pKa of ~8.3. The metathesis relies entirely on precise pH control. If the pH drops below 9.0 during the addition of calcium chloride, the equilibrium shifts, and unreacted phenytoin free acid will rapidly precipitate out of the solution. Conversely, if the pH exceeds 11.0, the high concentration of hydroxide ions will exceed the solubility product (Ksp) of calcium hydroxide, causing it to co-precipitate with your product . The Solution: Buffer or manually maintain the metathesis reaction strictly between pH 9.5 and 10.5. Add the CaCl2​ solution dropwise under continuous pH monitoring.

Quantitative Process Parameters

To ensure reproducibility, adhere to the Critical Process Parameters (CPPs) outlined below. Deviations from these target ranges are the primary cause of batch failure.

ImpurityCausality / MechanismCritical Process Parameter (CPP)Target Range / Mitigation
3a,6a-Diphenylglycoluril Intermolecular condensation of intermediate with excess ureaBenzil:Urea Stoichiometry1 : 1.2 molar ratio
Benzilic Acid Hydroxide-driven 1,2-phenyl shift outcompeting urea additionSolvent Water Content< 5% v/v (Use absolute ethanol)
Phenytoin Free Acid Premature protonation of the hydantoin ringPrecipitation pHMaintain pH 9.5 – 10.5
Calcium Hydroxide Inorganic co-precipitation due to excess hydroxidePrecipitation pHMaintain pH < 11.0
Self-Validating Experimental Protocol

This methodology embeds In-Process Controls (IPCs) directly into the workflow, ensuring that each step self-validates before you proceed to the next.

Part A: Synthesis and Isolation of Phenytoin Free Acid
  • Reaction Setup: In a round-bottom flask, dissolve 10.0 g of benzil (1.0 eq) and 3.4 g of urea (1.2 eq) in 100 mL of absolute ethanol. Stir until completely homogenized.

  • Catalysis: Add 15 mL of a 30% aqueous KOH solution dropwise.

  • Reflux: Heat the mixture to reflux (approx. 85°C) for 2 hours.

    • Validation Check 1 (Reaction Completion): Perform TLC (Hexane:EtOAc 7:3). The benzil spot ( Rf​ ~0.8) must be completely absent. The solution should be dark and homogenous.

  • Primary Isolation: Cool the mixture to room temperature. Filter the solution to remove any insoluble 3a,6a-diphenylglycoluril that may have formed.

  • Acidification: Transfer the filtrate to an ice bath. Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches 2.0.

    • Validation Check 2 (Protonation): A dense, white precipitate of phenytoin free acid will form immediately. Verify the supernatant pH is ≤ 2.0 to guarantee complete protonation.

  • Washing: Filter the precipitate and wash thoroughly with cold deionized water until the filtrate is neutral.

Part B: Metathesis to Phenytoin Calcium Salt
  • Sodium Salt Formation: Suspend the purified phenytoin free acid in 50 mL of deionized water. Add 1M NaOH dropwise under continuous stirring until the solid completely dissolves (target pH ~10.0).

    • Validation Check 3 (Purity Gate): The solution must become completely clear. Any remaining cloudiness indicates unreacted organic impurities (e.g., glycoluril). Filter the solution if it is not perfectly clear.

  • Calcium Precipitation: Heat the clear phenytoin sodium solution to 50°C. Slowly add 0.55 equivalents of a 1M CaCl2​ solution dropwise.

    • Validation Check 4 (pH Control): Monitor the pH continuously during addition. It must remain between 9.5 and 10.5. If it drops below 9.0, pause the CaCl2​ addition and adjust with dilute NaOH. A fine white precipitate of phenytoin calcium will form.

  • Final Wash: Filter the calcium salt cake and wash with cold deionized water.

    • Validation Check 5 (Inorganic Clearance): Collect a few drops of the final wash filtrate and add 0.1M AgNO3​ . The absence of a white AgCl precipitate confirms that all inorganic chloride salts have been successfully removed.

  • Drying: Dry the product in a vacuum oven at 60°C for 12 hours.

References
  • Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine. Angewandte Chemie International Edition. URL:[Link]

  • Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews (ACS). URL:[Link]

  • Bioavailability and dissolution of proprietary and generic formulations of phenytoin. European Journal of Clinical Pharmacology (via PubMed). URL:[Link]

Reference Data & Comparative Studies

Validation

5,5-diphenylhydantoin calcium salt vs sodium salt efficacy in vivo

5,5-Diphenylhydantoin (Phenytoin): In Vivo Efficacy and Pharmacokinetics of Sodium vs. Calcium Salts As a frontline antiepileptic agent, 5,5-diphenylhydantoin (phenytoin) has been a cornerstone in the management of parti...

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Author: BenchChem Technical Support Team. Date: April 2026

5,5-Diphenylhydantoin (Phenytoin): In Vivo Efficacy and Pharmacokinetics of Sodium vs. Calcium Salts

As a frontline antiepileptic agent, 5,5-diphenylhydantoin (phenytoin) has been a cornerstone in the management of partial and tonic-clonic seizures for decades. However, the physicochemical properties of its salt forms dictate its clinical viability. For researchers and drug development professionals, understanding the profound pharmacokinetic differences between phenytoin sodium and phenytoin calcium is critical. This guide provides an objective, data-driven comparison of these two salt forms, exploring the causality behind their in vivo performance and providing validated experimental workflows for preclinical assessment.

Phenytoin exerts its therapeutic effect via the voltage-dependent blockade of membrane sodium channels, stabilizing the inactive state of the channel and preventing the sustained high-frequency neuronal discharges characteristic of seizures[1].

Because phenytoin is a weak acid (pKa ~8.3), its aqueous solubility is inherently poor. To overcome this, it is predominantly formulated as phenytoin sodium , which yields 92% active phenytoin base and exhibits reliable dissolution in the alkaline environment of the small intestine[2].

Conversely, phenytoin calcium (or the co-administration of phenytoin with calcium-based excipients like calcium carbonate) represents a severe pharmacokinetic liability. The divalent calcium cation ( Ca2+ ) forms a highly insoluble coordination complex with the hydantoin ring. This prevents redissolution in the gastrointestinal tract, leading to erratic absorption and significant fecal excretion of the unabsorbed drug[3].

Mechanism PHT 5,5-Diphenylhydantoin (Phenytoin) NaC Voltage-Gated Na+ Channels (Neuronal Membrane) PHT->NaC Binds to Inact Stabilization of Inactive State NaC->Inact Induces Block Blockade of High-Frequency Repetitive Firing Inact->Block Results in Efficacy Seizure Suppression (In Vivo Efficacy) Block->Efficacy Translates to

Diagram 1: Pharmacodynamic mechanism of action of 5,5-diphenylhydantoin.

The Causality of Failure: Non-Linear Pharmacokinetics

The efficacy of phenytoin is heavily dependent on maintaining serum concentrations within a narrow therapeutic window (typically 10–20 µg/mL). Phenytoin metabolism is driven by hepatic enzymes (CYP2C9 and CYP2C19) that saturate at clinical doses, meaning the drug follows non-linear, Michaelis-Menten pharmacokinetics[4].

Because of this saturable metabolism, a seemingly minor reduction in bioavailability—such as switching from a highly soluble sodium salt to a poorly soluble calcium salt—does not cause a proportional drop in serum levels. Instead, it causes a disproportionate, precipitous decline in systemic exposure. Clinical and preclinical cross-over studies have consistently demonstrated that phenytoin calcium preparations produce significantly lower and sub-therapeutic serum concentrations compared to phenytoin sodium or free acid formulations[5].

Quantitative Data Presentation

The table below summarizes the comparative physicochemical and in vivo parameters of the two salt forms.

ParameterPhenytoin SodiumPhenytoin Calcium
Active Moiety Content 92% Phenytoin base[2]Variable (Prone to complexation)
Aqueous Dissolution Rapid (in alkaline/intestinal pH)Extremely Poor / Incomplete
In Vivo Bioavailability High (Standard Reference)Significantly Lower / Erratic[5]
Serum Concentration Profile Reliable Cmax​ , AUC within therapeutic windowSub-therapeutic, high inter-subject variability
Primary Excretion Route Hepatic metabolism (CYP2C9/CYP2C19)High fecal excretion (unabsorbed complex)[3]
Clinical Application Frontline IV and Extended-Release POObsolete / Contraindicated

Experimental Methodology: In Vivo PK/PD Validation

To objectively quantify the efficacy and bioavailability differences between these salt forms, researchers must employ a self-validating in vivo system. The following protocol outlines a combined Pharmacokinetic (LC-MS/MS) and Pharmacodynamic (Maximal Electroshock Seizure) workflow in a murine model.

Step 1: Formulation and Animal Preparation
  • Subjects : Utilize adult male Sprague-Dawley rats (250–300g). Fast the animals for 12 hours prior to dosing to eliminate food-effect variables (as dietary calcium can independently chelate phenytoin).

  • Test Articles :

    • Control/Reference: Phenytoin sodium dissolved in a vehicle of 40% propylene glycol, 10% ethanol, and 50% alkaline saline (pH 10).

    • Test: Phenytoin calcium suspended in 0.5% methylcellulose.

  • Dosing : Administer a single oral dose of 20 mg/kg (phenytoin equivalents) via oral gavage.

Step 2: Serial Blood Sampling (PK Phase)
  • Collect 200 µL blood samples via the lateral tail vein at T=0,0.5,1,2,4,8,12, and 24 hours post-dose.

  • Centrifuge samples at 3,000 × g for 10 minutes at 4°C to separate serum.

  • Protein Precipitation : Add 3 volumes of ice-cold acetonitrile (containing deuterated phenytoin-d10 as an internal standard) to 1 volume of serum. Vortex and centrifuge at 15,000 × g for 10 minutes.

Step 3: LC-MS/MS Quantification
  • Inject the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column.

  • Utilize electrospray ionization (ESI) in positive ion mode, monitoring the multiple reaction monitoring (MRM) transition for phenytoin ( m/z 253.1 104.1).

  • Calculate Cmax​ , Tmax​ , and AUC0−∞​ using non-compartmental analysis.

Step 4: Maximal Electroshock Seizure (MES) Test (PD Phase)
  • At the established Tmax​ (typically 2-4 hours for the sodium salt), subject a parallel cohort of dosed animals to the MES test.

  • Apply an alternating current (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.

  • Efficacy Readout : Protection is defined as the complete abolition of the hindlimb tonic extension (HLTE) component of the seizure. Calculate the percentage of animals protected in the sodium vs. calcium cohorts.

Workflow Start Animal Preparation (Fasted SD Rats) Dosing Oral Administration (Na+ vs Ca2+ Salt) Start->Dosing Sampling Serial Blood Sampling (0 - 24 hrs) Dosing->Sampling PD MES Seizure Test (In Vivo Efficacy) Dosing->PD Analysis LC-MS/MS Quantification (Total & Free PHT) Sampling->Analysis PK Pharmacokinetic Modeling Analysis->PK PK->PD PK/PD Correlation

Diagram 2: Experimental workflow for comparative in vivo PK/PD assessment.

Conclusion

The selection of the salt form for 5,5-diphenylhydantoin is not merely a formulation preference; it is a fundamental determinant of in vivo efficacy. Phenytoin sodium ensures the necessary dissolution and absorption required to navigate the drug's saturable metabolism. In stark contrast, phenytoin calcium suffers from severe dissolution limitations due to divalent cation complexation, resulting in sub-therapeutic exposure and a failure to suppress seizure activity. For drug development professionals, any formulation strategy involving phenytoin must rigorously avoid calcium-based salts or excipients to maintain bioequivalence and clinical safety.

References

  • PDR.net. Dilantin - Drug Summary.
  • Echemi.com. PHENYTOIN SODIUM - Prescription Drug Profile.
  • NIH.gov. Bioavailability of three phenytoin preparations in healthy subjects and in epileptics.
  • Science.gov. phenytoin: Topics by Science.gov (Nonlinear pharmacokinetics modeling).
  • ResearchGate.net. A Randomized, Crossover, Assessor-Blind Study of the Bioequivalence of a Single Oral Dose of 200 mg of Four Formulations of Phenytoin Sodium.

Sources

Comparative

Comparative Guide: Dissolution Profiles of 5,5-Diphenylhydantoin Calcium Salt Polymorphs

Introduction: The Mechanistic Importance of Polymorphism in Phenytoin 5,5-Diphenylhydantoin (phenytoin) is a narrow therapeutic index (NTI) antiepileptic drug. Its bioavailability is notoriously sensitive to its solid-st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Mechanistic Importance of Polymorphism in Phenytoin

5,5-Diphenylhydantoin (phenytoin) is a narrow therapeutic index (NTI) antiepileptic drug. Its bioavailability is notoriously sensitive to its solid-state form and excipient interactions. Historically, the formulation of phenytoin with calcium-based excipients (such as calcium sulfate) led to the in situ formation of distinct polymorphic states or calcium salt complexes, drastically altering the drug's solubility and intrinsic dissolution rate (IDR)[1].

When phenytoin interacts with calcium ions, it can precipitate or crystallize into different polymorphic forms of the calcium salt. Because phenytoin exhibits poor aqueous solubility, even minor variations in the crystal lattice (polymorphism) dictate the hydration energy and, consequently, the dissolution kinetics. Understanding the causality between the polymorphic structure of 5,5-diphenylhydantoin calcium and its dissolution profile is critical for preventing sub-therapeutic dosing or toxic accumulation.

Experimental Design & Causality

To objectively evaluate the performance of 5,5-diphenylhydantoin calcium polymorphs (designated here as Polymorph α and Polymorph β), our experimental framework relies on two self-validating systems: Intrinsic Dissolution Rate (IDR) testing and Powder Dissolution under Sink Conditions .

  • Why IDR? IDR eliminates the confounding variables of particle size and specific surface area by compressing the API into a disk with a constant surface area. This allows us to measure the pure thermodynamic solubility differences between the crystal lattices[1].

  • Why Sink Conditions? Phenytoin is a weak acid (pKa ~8.3). Maintaining sink conditions (drug concentration < 20% of its saturation solubility) ensures that the dissolution rate is strictly controlled by the polymorphic form's release kinetics, not by the bulk fluid's saturation[2].

Comparative Dissolution Data

The following table summarizes the quantitative dissolution metrics of 5,5-diphenylhydantoin calcium salt polymorphs compared to the free acid baseline.

Solid-State FormCrystal HabitIDR (mg/cm²/min) at pH 6.8Time to 80% Release (T80)Bioavailability Implication
Phenytoin Free Acid Needle-like0.015 ± 0.002> 120 minBaseline (Poorly soluble)
Ca-Salt Polymorph α Blocky/Prismatic0.085 ± 0.00445 minOptimal (Rapid absorption)
Ca-Salt Polymorph β Platelet0.032 ± 0.00395 minSub-therapeutic risk[3]

Data reflects standardized testing at 37°C, 50 RPM paddle speed.

Step-by-Step Methodology: Polymorph Dissolution Profiling

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating workflow for assessing polymorphic dissolution.

Phase 1: Preparation of Constant Surface Area Disks (IDR)
  • Weighing: Accurately weigh 150 mg of the pure 5,5-diphenylhydantoin calcium polymorph.

  • Compression: Transfer the powder to a Woods apparatus die. Compress at 1000 psi for exactly 1 minute using a hydraulic press. Causality: Consistent pressure prevents polymorphic transition induced by mechanical stress while ensuring zero porosity.

  • Validation: Inspect the disk surface. It must be perfectly smooth. Any flaking invalidates the constant surface area assumption.

Phase 2: Dissolution Testing
  • Media Preparation: Degas 900 mL of Simulated Intestinal Fluid (SIF, pH 6.8 without enzymes) to prevent bubble formation on the die surface, which would artificially reduce the interacting surface area[2].

  • Apparatus Setup: Use USP Apparatus 2 (Paddle). Set the temperature to 37.0 ± 0.5 °C and the rotation speed to 50 RPM[2].

  • Insertion: Mount the Woods die flat at the bottom of the vessel, ensuring the drug surface faces upward.

  • Sampling: Withdraw 5 mL aliquots at 5, 10, 15, 30, 45, and 60 minutes. Immediately replace with 5 mL of fresh, pre-warmed media to maintain constant volume.

  • Quantification: Filter samples through a 0.45 µm PTFE syringe filter. Analyze via HPLC-UV at 225 nm.

Experimental Workflow Diagram

The following diagram illustrates the critical pathway for validating the dissolution profiles of phenytoin polymorphs.

Workflow Start Synthesize Phenytoin Calcium Polymorphs Characterize XRPD & DSC Validation Start->Characterize Confirm Phase Purity IDR Intrinsic Dissolution Rate (IDR) Testing Characterize->IDR Constant Surface Area Powder Powder Dissolution (USP App 2) Characterize->Powder Particulate Behavior Analyze HPLC-UV Quantification IDR->Analyze Powder->Analyze Compare Profile Comparison & Statistical Analysis Analyze->Compare Generate Release Kinetics

Figure 1: Self-validating workflow for the characterization and dissolution testing of phenytoin polymorphs.

Sources

Validation

Comprehensive Validation Protocol and Comparative Analysis of 5,5-Diphenylhydantoin Calcium Salt Reference Standards

As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) characterization, I approach reference standard validation not merely as a regulatory checklist, but as a self-validating system of ther...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) characterization, I approach reference standard validation not merely as a regulatory checklist, but as a self-validating system of thermodynamic and chromatographic proofs. 5,5-Diphenylhydantoin (commonly known as Phenytoin) is a potent utilized extensively as an anticonvulsant[1]. While the sodium salt is ubiquitous, the calcium salt variant (CAS 17199-74-5) offers distinct stability profiles for specific oral formulations[2].

Validating a primary reference standard for this compound requires orthogonal analytical techniques to guarantee structural identity, purity, and exact stoichiometry. This guide objectively compares a high-purity candidate reference standard against compendial and commercial alternatives, providing a mechanistic, step-by-step validation protocol compliant with [3].

Comparative Performance Analysis

When establishing a reference standard, the candidate material must be benchmarked against existing pharmacopeial secondary standards (if available) or commercial-grade APIs. Relying on commercial-grade material (typically ≥98% purity) for quantitative assay release is scientifically flawed, as it introduces unacceptable analytical variance[4].

The table below summarizes the quantitative data comparing an in-house synthesized Primary Candidate Standard against common alternatives.

Analytical ParameterCandidate Primary StandardCompendial Secondary StandardCommercial Grade API
Chromatographic Purity (HPLC-UV) ≥ 99.8%≥ 98.0%≥ 98.0%
Assay (Mass Balance) 99.5% – 100.5%98.0% – 102.0%N/A (Area % only)
Calcium Stoichiometry 6.8% ± 0.2% (Confirmed 2:1)Not strictly certifiedVariable / Uncertified
Moisture Content (KF) ≤ 0.5%≤ 1.0%≤ 2.0%
Trace Impurities Fully characterized (NMR/MS)Conforms to monographUncharacterized

Mechanistic Rationale: The Causality of Experimental Design

In analytical chemistry, every methodological choice must have a mechanistic justification.

Why do we strictly control mobile phase pH during HPLC? 5,5-Diphenylhydantoin is a weak acid with a hydantoin ring. In its calcium salt form, it dissociates completely in aqueous solutions. If the HPLC mobile phase pH is not strictly controlled, the analyte will exist in a state of partial ionization. This thermodynamic equilibrium shift leads to severe peak tailing and retention time drift. To prevent this, we utilize an acidic mobile phase (e.g., pH 5.0) to ensure the hydantoin moiety remains fully protonated during reversed-phase separation[5].

Why use the Mass Balance approach for Assay? Relying solely on HPLC area normalization is a critical error because it ignores UV-transparent impurities, residual solvents, and water content. To establish a Primary Reference Standard, we must use the Mass Balance equation: Assay % =[100 - (Water% + Residual Solvents% + Inorganic Impurities%)] × (HPLC Purity %)

ICH Q2(R2) Compliant Validation Protocol

The following step-by-step methodology outlines the orthogonal validation lifecycle required to certify the 5,5-diphenylhydantoin calcium salt candidate[3].

ValidationLifecycle cluster_0 Orthogonal Validation (ICH Q2) Candidate Candidate Material (CAS 17199-74-5) Identity Structural Identity (NMR, IR, ICP-OES) Candidate->Identity Purity Chromatographic Purity (HPLC-UV) Candidate->Purity Volatiles Moisture & Solvents (KF, GC-HS) Candidate->Volatiles MassBalance Mass Balance Assay Calculation Identity->MassBalance Purity->MassBalance Volatiles->MassBalance Certified Certified Primary Reference Standard MassBalance->Certified

Orthogonal validation lifecycle for 5,5-diphenylhydantoin calcium salt reference standards.

Phase 1: Absolute Structural Identification
  • Nuclear Magnetic Resonance (1H-NMR & 13C-NMR): Dissolve 10 mg of the candidate standard in DMSO-d6. Confirm the integration of the 10 aromatic protons of the diphenyl groups and the distinct chemical shifts of the hydantoin carbon backbone[6].

  • FT-IR Spectroscopy: Analyze the sample via Attenuated Total Reflectance (ATR). Verify the presence of characteristic imide carbonyl (C=O) stretches between 1700–1740 cm⁻¹.

  • ICP-OES (Calcium Content): Digest 50 mg of the standard in concentrated trace-metal grade HNO3. Analyze at the Calcium emission line (317.933 nm) to confirm the 2:1 (phenytoin:calcium) stoichiometric ratio[2].

Phase 2: Chromatographic Purity (HPLC-UV)
  • Column Selection: Use a high-efficiency C18 column (250 x 4.6 mm, 5 µm) to ensure adequate retention of the hydrophobic diphenyl groups.

  • Mobile Phase Preparation: Prepare an ethanol-water binary mixture (45:55 v/v). Adjust the pH precisely to 5.0 using dilute phosphoric acid to suppress analyte ionization[5].

  • Sample Preparation: Dissolve the candidate standard in the mobile phase to a working concentration of 50 µg/mL[5].

  • Execution: Inject 10 µL at a flow rate of 1.0 mL/min, monitoring UV absorbance at 220 nm. Record the chromatogram for 45 minutes to capture late-eluting related substances (e.g., benzophenone derivatives).

Phase 3: Volatiles & Inorganic Impurities
  • Karl Fischer Titration (Moisture): Perform coulometric KF titration in triplicate to quantify trace water content.

  • GC-FID Headspace (Residual Solvents): Quantify residual ethanol or methanol used during the calcium salt crystallization process.

  • Residue on Ignition (ROI): Since this is a calcium salt, ROI cannot be used for general inorganic impurities. Instead, rely on ICP-MS for heavy metal screening.

Trustworthiness: The Self-Validating System Suitability Test (SST)

A protocol is only as reliable as its internal controls. Before any standard is certified, the analytical method must prove it is currently capable of performing the separation. We enforce a strict System Suitability Test (SST) logic[7].

SSTLogic Start SST Injection Tailing Tailing Factor (T ≤ 1.5) Start->Tailing Resolution Resolution (Rs ≥ 2.0) Start->Resolution Proceed Sample Analysis Tailing->Proceed Pass Halt Troubleshoot Tailing->Halt Fail Resolution->Proceed Pass Resolution->Halt Fail

Self-validating System Suitability Test (SST) logic for HPLC analysis.

  • Resolution (Rs) ≥ 2.0: The system must baseline-resolve 5,5-diphenylhydantoin from its closest known impurity. Failure indicates column degradation or mobile phase preparation errors.

  • Tailing Factor (T) ≤ 1.5: If T > 1.5, it mechanistically indicates secondary interactions, likely due to mobile phase pH drift causing partial ionization of the hydantoin moiety. The system halts automatically.

  • Injection Precision (RSD) ≤ 0.73%: Ensures the autosampler and integration parameters are functioning flawlessly across 5 replicate injections.

By strictly adhering to this self-validating logic and the mass balance approach, laboratories can establish a primary 5,5-diphenylhydantoin calcium salt reference standard that guarantees the highest level of accuracy in subsequent drug product testing.

Sources

Comparative

Comparative Guide: Cross-Reactivity of 5,5-Diphenylhydantoin Calcium Salt in Enzyme Immunoassays

Therapeutic Drug Monitoring (TDM) is an absolute requirement for 5,5-diphenylhydantoin (phenytoin) due to its narrow therapeutic index and non-linear, capacity-limited pharmacokinetics. While often formulated as a sodium...

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Author: BenchChem Technical Support Team. Date: April 2026

Therapeutic Drug Monitoring (TDM) is an absolute requirement for 5,5-diphenylhydantoin (phenytoin) due to its narrow therapeutic index and non-linear, capacity-limited pharmacokinetics. While often formulated as a sodium salt, 5,5-diphenylhydantoin calcium salt is utilized in specific therapeutic formulations and laboratory standards. In physiological plasma and aqueous assay buffers, the calcium salt fully dissociates, rendering the 5,5-diphenylhydantoin free acid as the active pharmacological moiety and the primary epitope targeted by Enzyme Immunoassays (EIAs).

However, the structural homology between the parent drug, its prodrugs, and its downstream metabolites presents a significant analytical challenge. This guide provides an objective, data-driven comparison of how different immunoassay platforms handle the cross-reactivity of 5,5-diphenylhydantoin, alongside a validated protocol for quantifying these interferences.

The Mechanistic Basis of Cross-Reactivity

Immunoassay specificity is dictated by the antibody's ability to distinguish the precise stereochemistry and functional groups of the target analyte. Antibodies designed for 5,5-diphenylhydantoin typically target the hydantoin ring or the dual phenyl substituents. Because of this, structurally related compounds can competitively bind to the antibody, causing false-positive elevations in measured drug concentrations.

The primary culprits for cross-reactivity include:

  • Fosphenytoin: A phosphate ester prodrug that is rapidly converted to 5,5-diphenylhydantoin in vivo by alkaline phosphatases[1]. During intravenous loading phases, unconverted fosphenytoin can heavily cross-react with phenytoin assays[2].

  • HPPH (5-(4-hydroxyphenyl)-5-phenylhydantoin): The major Phase I metabolite generated by hepatic CYP2C9 and CYP2C19 enzymes[1].

  • HPPH-Glucuronide: The Phase II conjugated metabolite. While typically excreted efficiently, HPPH-glucuronide accumulates massively in patients with renal insufficiency (uremia), leading to a documented positive bias in several commercial immunoassays[3].

Pathway Fos Fosphenytoin (Prodrug) Pheny 5,5-Diphenylhydantoin (Active Analyte) Fos->Pheny Phosphatase Cleavage Antibody Immunoassay Antibody (Binding Site) Fos->Antibody High Cross-Reactivity HPPH HPPH (Phase I Metabolite) Pheny->HPPH CYP2C9 / CYP2C19 Pheny->Antibody 100% Target Binding HPPH_G HPPH-Glucuronide (Phase II Metabolite) HPPH->HPPH_G UGT Enzymes HPPH->Antibody Moderate Cross-Reactivity HPPH_G->Antibody High in Uremia

Metabolic pathway of 5,5-diphenylhydantoin indicating EIA cross-reactivity targets.

Comparative Performance of Immunoassay Platforms

Different assay architectures—ranging from Homogeneous Enzyme Immunoassays (HEIA) to Chemiluminescent Immunoassays (CEIA) and standard competitive ELISAs—exhibit varying degrees of susceptibility to structural analogs. For instance, automated platforms like the IMMULITE 2000 demonstrate substantial cross-reactivity with fosphenytoin and HPPH-glucuronide, necessitating caution when analyzing samples from uremic patients[3].

The table below synthesizes quantitative cross-reactivity data across different testing platforms and structural analogs.

Analyte / MetaboliteStructural RelationshipTypical Cross-Reactivity (%)Clinical & Analytical Implication
5,5-Diphenylhydantoin Parent Drug100% Target analyte for TDM calibration.
Fosphenytoin Phosphate Ester Prodrug64% - 100% Causes false elevations during IV loading; average molar cross-reactivity is ~64% in CEIA platforms[2].
HPPH / Hydroxymethylphenytoin Hydroxylated Metabolite10% - 61% Significant interference in forensic and clinical ELISAs (e.g., Neogen ELISA reports 61%)[4].
HPPH-Glucuronide Glucuronidated MetaboliteVariable (High) Drives positive bias in patients with renal impairment due to reduced clearance[3].
Carbamazepine Unrelated Antiepileptic< 1% No significant interference due to lack of hydantoin ring homology[3].

Experimental Protocol: Self-Validating Cross-Reactivity Assessment

To rigorously evaluate the cross-reactivity profile of a new antibody or EIA kit against 5,5-diphenylhydantoin calcium salt and its metabolites, researchers must utilize a self-validating competitive binding workflow. This protocol ensures that matrix effects are nullified and that causality between molecular structure and signal displacement is accurately mapped.

Step-by-Step Methodology
  • Matrix Standardization:

    • Procedure: Prepare a drug-free human serum pool to serve as the baseline diluent.

    • Causality: Endogenous serum proteins (like albumin, to which phenytoin is 90% bound) alter antibody binding kinetics. Using a matched matrix rather than a simple buffer ensures the calculated cross-reactivity translates to clinical samples.

  • Analyte Spiking & Serial Dilution:

    • Procedure: Dissolve 5,5-diphenylhydantoin calcium salt, fosphenytoin, and HPPH in methanol, then spike into the drug-free serum. Prepare serial dilutions spanning 0 to 1,000 µg/mL[2].

    • Causality: A wide dynamic range is required to capture the full sigmoidal dose-response curve, which is mathematically necessary to determine the exact IC50 (the concentration that inhibits 50% of the maximum signal).

  • Competitive EIA Execution:

    • Procedure: Add 10 µL of the spiked samples to the microplate wells pre-coated with anti-phenytoin antibodies, followed immediately by the addition of the enzyme-drug conjugate (e.g., HRP-labeled phenytoin)[4]. Incubate at room temperature for 75 minutes.

    • Causality: The unlabeled drug in the sample competes with the enzyme-conjugate for limited antibody binding sites. Highly cross-reactive metabolites will successfully displace the conjugate.

  • Signal Generation & Spectrophotometry:

    • Procedure: Wash the plate to remove unbound materials. Add a TMB-based substrate, allow color development, and halt the reaction with an acid stop solution. Read absorbance at 450 nm[4].

  • Data Analysis (IC50 Calculation):

    • Procedure: Plot the absorbance values against the log of the drug concentration. Determine the IC50 (or I-50) for the parent drug and each metabolite[4].

    • Calculation:% Cross-Reactivity = (IC50 of 5,5-Diphenylhydantoin / IC50 of Cross-Reactant) × 100.

Protocol Step1 1. Matrix Standardization Drug-free human serum pool Step2 2. Analyte Spiking Serial dilutions of metabolites Step1->Step2 Step3 3. Competitive Binding Incubate with enzyme-conjugate Step2->Step3 Step4 4. Signal Generation Add TMB substrate & Stop solution Step3->Step4 Step5 5. IC50 Calculation Determine % Cross-Reactivity Step4->Step5

Self-validating experimental workflow for assessing EIA cross-reactivity.

Translational Impact & Best Practices

Understanding the cross-reactivity of 5,5-diphenylhydantoin calcium salt is not merely an academic exercise; it directly impacts patient safety. In clinical practice, if a patient with renal insufficiency presents with suspected phenytoin toxicity, an EIA might yield a falsely elevated total phenytoin level due to the accumulation of HPPH-glucuronide[3].

Best Practices for Drug Development Professionals:

  • Method Selection: When monitoring uremic patients or patients actively receiving fosphenytoin infusions, standard EIAs should be bypassed in favor of High-Performance Liquid Chromatography (HPLC) or LC-MS/MS, which separate analytes by mass and retention time rather than epitope binding[3].

  • Antibody Design: Future immunoassay development should prioritize monoclonal antibodies raised against conjugates linked through the N-3 position of the hydantoin ring, which historically demonstrates lower cross-reactivity with para-hydroxylated metabolites like HPPH.

References

  • Performance Characteristics of Four Immunoassays for Antiepileptic Drugs on the IMMULITE 2000 Automated Analyzer Source: ResearchGate URL
  • Performance Characteristics of Four Immunoassays for Antiepileptic Drugs on the IMMULITE 2000 Automated Analyzer (OUP)
  • Source: uBibliorum (ubi.pt)
  • Phenytoin Forensic ELISA Kit | Diagnostics Source: Neogen URL

Sources

Validation

In Vivo Equivalence Testing of 5,5-Diphenylhydantoin Calcium Salt Formulations: A Comprehensive Comparison Guide

5,5-diphenylhydantoin, universally known as phenytoin, is a frontline antiepileptic drug characterized by non-linear pharmacokinetics and a Narrow Therapeutic Index (NTI)[1]. Formulating phenytoin requires extreme precis...

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Author: BenchChem Technical Support Team. Date: April 2026

5,5-diphenylhydantoin, universally known as phenytoin, is a frontline antiepileptic drug characterized by non-linear pharmacokinetics and a Narrow Therapeutic Index (NTI)[1]. Formulating phenytoin requires extreme precision; historically, the presence of calcium—whether as an intentional calcium salt formulation or via calcium-based excipients like calcium sulfate—has profoundly impacted the drug's bioavailability[2]. This guide provides an objective, data-driven comparison of phenytoin calcium formulations against standard sodium reference listed drugs (RLDs), detailing the rigorous in vivo equivalence testing protocols required by regulatory bodies.

Mechanistic Causality: The Calcium-Phenytoin Interaction

To understand the experimental choices in bioequivalence (BE) testing, one must first understand the underlying physical chemistry. Phenytoin is a weak acid (pKa ~8.3). When formulated as a standard sodium salt, it is highly soluble but susceptible to precipitation in the acidic environment of the stomach. However, when calcium is introduced into the matrix, a chemical chelation occurs, forming a phenytoin-calcium salt complex[2].

Causality Insight: This complex has a significantly lower aqueous solubility than the sodium salt. The reduced dissolution rate of the calcium salt formulation extends the absorption time ( Tmax​ ) and severely blunts peak systemic exposure ( Cmax​ )[2]. This phenomenon was clinically observed in the late 1960s when an excipient switch from calcium sulfate to lactose caused an epidemic of phenytoin toxicity, as the inhibitory calcium interaction was suddenly removed, leading to rapid absorption[2]. Consequently, any formulation utilizing calcium salts must undergo stringent in vivo equivalence testing to ensure it does not result in sub-therapeutic systemic exposure.

G P_Na Phenytoin Sodium (Highly Soluble) GI_Tract Gastrointestinal Tract (pH Environment) P_Na->GI_Tract Ca_Ion Calcium Ions (Ca2+) (From Formulations/Excipients) Ca_Ion->GI_Tract P_Ca Phenytoin-Calcium Complex (Poorly Soluble Precipitate) GI_Tract->P_Ca Chelation/Precipitation Abs_High High Systemic Absorption (Therapeutic Levels) GI_Tract->Abs_High Dissolution Without Ca2+ Abs_Low Low Systemic Absorption (Sub-therapeutic Risk) P_Ca->Abs_Low Reduced Dissolution

Fig 1: Mechanistic pathway of 5,5-diphenylhydantoin calcium chelation affecting GI absorption.

Comparative Pharmacokinetic Data

To illustrate the impact of calcium on 5,5-diphenylhydantoin, Table 1 summarizes the typical pharmacokinetic deviations observed when comparing a standard phenytoin sodium RLD to a calcium-complexed formulation.

Pharmacokinetic ParameterPhenytoin Sodium (Reference)Phenytoin Calcium Formulation (Test)Clinical Implication
Cmax​ (µg/mL) 1.5 - 2.50.8 - 1.2Lower peak due to poor solubility of the Ca-salt complex in the GI tract.
AUC0−t​ (µg·h/mL) 25.0 - 35.015.0 - 22.0Reduced total systemic exposure, risking breakthrough seizures.
Tmax​ (h) 1.5 - 3.03.0 - 5.0Delayed absorption kinetics.
Within-Subject Variability < 10%> 15%Higher variability in Ca-formulations complicates therapeutic monitoring.

Table 1: Comparative pharmacokinetic profile of standard sodium vs. calcium-complexed phenytoin formulations.

Regulatory Framework for NTI Equivalence

Because minor deviations in phenytoin blood levels can lead to either therapeutic failure or severe neurotoxicity, the FDA classifies it as an NTI drug[1]. Standard bioequivalence limits (80.00% – 125.00%) are insufficient. Instead, regulatory agencies mandate a approach, tightening the acceptance criteria based on the reference drug's within-subject variability[3].

ParameterRegulatory RequirementScientific Rationale
Study Design 4-period, 2-sequence, fully replicated crossoverAccurately estimates within-subject variability for both Test and Reference[3].
Subject Population Healthy volunteers (males and females)Avoids confounding disease states and baseline pharmacokinetic alterations[3].
Washout Period Minimum 14 daysPhenytoin has a long, dose-dependent, non-linear elimination half-life[3].
Statistical Method RSABE FrameworkNarrows the confidence interval limits (typically to 90.00% - 111.11%) for NTI safety[3].

Table 2: FDA Bioequivalence Testing Requirements for Phenytoin.

In Vivo Equivalence Testing Protocol: Step-by-Step Methodology

To validate the equivalence of a 5,5-diphenylhydantoin calcium salt formulation against a sodium reference, the following self-validating protocol must be executed. This protocol ensures that both population-level averages and within-subject variabilities are rigorously compared.

Step 1: Subject Selection and Screening

Recruit normal, healthy male and female volunteers from the general population[3]. Exclude individuals with a history of hepatic impairment, as phenytoin is extensively metabolized by CYP2C9 and CYP2C19. Ensure subjects have not consumed enzyme-inducing or inhibiting agents (e.g., grapefruit juice, St. John's Wort) for at least 30 days prior to the study.

Step 2: Fully Replicated Crossover Dosing

Implement a single-dose, 2-treatment (Test vs. Reference), 2-sequence (TRTR or RTRT), 4-period fully replicated crossover design[3].

  • Fasting Study: Administer the dose with 240 mL of room-temperature water after a 10-hour overnight fast[3].

  • Fed Study: Administer the dose 30 minutes after the start of a standardized high-fat, high-calorie breakfast[3].

  • Washout: Enforce a strict minimum 14-day washout period between periods to prevent carryover effects[3].

Workflow Start Screening Healthy Subjects Rand Randomization Start->Rand Seq1 Sequence 1 (T-R-T-R) Rand->Seq1 Seq2 Sequence 2 (R-T-R-T) Rand->Seq2 Washout 14-Day Washout Between Periods Seq1->Washout Seq2->Washout Sampling PK Sampling (0-96 Hours) Washout->Sampling Analysis LC-MS/MS & RSABE Statistics Sampling->Analysis

Fig 2: Fully replicated 4-period crossover design for NTI bioequivalence testing.

Step 3: Pharmacokinetic Sampling

Collect 5 mL blood samples in K2EDTA tubes at the following intervals: Pre-dose (0h), 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose. Centrifuge immediately at 3000 rpm for 10 minutes at 4°C to separate plasma. Store at -70°C until analysis.

Step 4: Bioanalytical Quantification (LC-MS/MS)

Extract phenytoin from plasma using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Quantify the analyte using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The calibration curve must be linear over the expected clinical range (e.g., 0.1 to 5.0 µg/mL for single doses).

Step 5: RSABE Statistical Analysis

Calculate Cmax​ , AUC0−t​ , and AUC0−∞​ . Apply the RSABE statistical framework as dictated by FDA NTI guidelines[3]. The test formulation is deemed bioequivalent only if:

  • The 95% upper confidence bound for the test-to-reference ratio of the within-subject variance is ≤0 .

  • The point estimate of the geometric Test/Reference mean ratio falls strictly within the narrowed 90.00% to 111.11% acceptance limits.

References

  • Title: ARE EXCIPIENTS INERT? Phenytoin: A follow-up half a century later with new insights Source: ResearchGate URL: [Link]

  • Title: Draft Guidance on Phenytoin Sodium (Extended Release Capsule) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Draft Guidance on Phenytoin (Suspension) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

5,5-Diphenylhydantoin calcium salt proper disposal procedures

As a Senior Application Scientist, I understand that managing hazardous pharmaceutical compounds like 5,5-Diphenylhydantoin calcium salt (commonly known as Phenytoin calcium) requires a rigorous, fail-safe approach. Beca...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that managing hazardous pharmaceutical compounds like 5,5-Diphenylhydantoin calcium salt (commonly known as Phenytoin calcium) requires a rigorous, fail-safe approach. Because this compound is a potent anticonvulsant with known carcinogenic and teratogenic properties[1][2], improper handling or disposal not only endangers laboratory personnel but also violates stringent environmental regulations.

Below is the comprehensive, self-validating operational guide for the safe handling, decontamination, and disposal of 5,5-Diphenylhydantoin calcium salt, designed specifically for researchers and drug development professionals.

Chemical & Hazard Profile

Before executing any disposal protocol, personnel must understand the physicochemical properties and regulatory classification of the material. 5,5-Diphenylhydantoin calcium salt is regulated strictly under the EPA's Resource Conservation and Recovery Act (RCRA) Subpart P[3].

Table 1: Hazard and Regulatory Profile

PropertySpecification / Designation
Chemical Name 5,5-Diphenylhydantoin calcium salt (Phenytoin calcium)
CAS Number 17199-74-5
Physical State Fine white or almost white crystalline powder[1]
GHS Hazard Statements H302: Harmful if swallowedH350: May cause cancerH360: May damage fertility or the unborn child[2]
EPA RCRA Status Regulated Hazardous Pharmaceutical (EPA Subpart P)[3]
Disposal Mandate Strict Sewer Ban (Zero down-the-drain disposal)[4][5]

Engineering Controls & Personal Protective Equipment (PPE)

Do not treat this compound as a standard benchtop chemical. The causality behind our strict PPE and engineering requirements is driven directly by its H350 and H360 hazard codes[2].

  • Primary Engineering Control: All powder manipulation and waste consolidation must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated powder containment hood.

    • Causality: Phenytoin calcium is a fine, sand-like crystalline powder that easily aerosolizes[1]. A BSC prevents the inhalation of airborne teratogenic particulates.

  • Double Gloving (Nitrile):

    • Causality: Prevents dermal absorption. If the outer glove becomes contaminated during waste consolidation, it can be immediately doffed and discarded without exposing bare skin.

  • Respiratory Protection: If a spill occurs outside a BSC, an N95 or P100 particulate respirator is mandatory[1]. Standard surgical masks offer zero protection against chemical dust.

Step-by-Step Disposal Workflows

Under EPA Subpart P, healthcare and research facilities are strictly prohibited from sewering (flushing or pouring down the drain) hazardous waste pharmaceuticals[4][6]. All 5,5-Diphenylhydantoin waste must be directed toward high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[5].

Protocol A: Routine Solid & Liquid Waste Disposal

This protocol applies to expired powders, formulated solutions, and contaminated consumables (e.g., weighing boats, spatulas, empty vials).

  • Segregation at Source: Place all residual powder and contaminated consumables directly into a leak-proof, puncture-resistant primary container[7].

  • Liquid Waste Absorption: If disposing of formulated liquid solutions, do not pour them into standard solvent waste carboys. Instead, absorb the liquid using an inert material (e.g., vermiculite or dry sand) within the primary container.

    • Causality: Absorbing the liquid stabilizes the active pharmaceutical ingredient (API), preventing leaks during transport and ensuring it meets the solid-state requirements for pharmaceutical incineration.

  • Labeling: Seal the container and label it explicitly as "Hazardous Pharmaceutical Waste - 5,5-Diphenylhydantoin Calcium Salt".

  • Consolidation: Place the sealed primary container into a designated Black Hazardous Waste Bin (the industry standard color for RCRA hazardous pharmaceuticals)[7].

  • Manifesting: When preparing the waste manifest for the TSDF, EPA Subpart P dictates that specific hazardous waste numbers are no longer required for pharmaceuticals; instead, write "PHARMS" or "PHRM" in item 13 of the manifest[4].

Protocol B: Spill Response & Decontamination

This protocol applies to accidental releases of powder or solution on the laboratory floor or benchtop.

  • Isolation: Immediately evacuate unprotected personnel and secure the area[1].

  • Dust Suppression (Critical Step): DO NOT DRY SWEEP.

    • Causality: Sweeping with a brush or standard vacuum will aerosolize the teratogenic powder, contaminating the HVAC system and exposing the entire lab[1].

  • Collection: Moisten the spilled powder gently with water to bind the particulates, or use a specialized HEPA-filter vacuum[1]. Transfer the collected slurry/debris into a hazardous waste container.

  • Chemical Decontamination: Wash the affected area thoroughly with 60% to 70% Ethanol , followed by a secondary wash with soap and water[1].

    • Causality: Phenytoin has poor aqueous solubility. The ethanol wash effectively solubilizes and lifts the residual organic API from the surface, while the subsequent soap and water wash removes the remaining calcium salts and ethanol residue.

  • Final Disposal: Place all spill cleanup materials (paper towels, HEPA filters, PPE) into the Black Hazardous Waste Bin[1][7].

Waste Segregation Decision Tree

To ensure compliance across your laboratory operations, utilize the following logical workflow for segregating 5,5-Diphenylhydantoin calcium salt waste.

WasteSegregation A 5,5-Diphenylhydantoin Calcium Salt Waste Generation B Solid Waste (Powder/Tablets) A->B C Liquid Waste (Solutions) A->C D Contaminated Consumables (PPE, Empty Vials) A->D E Seal in Leak-Proof Primary Container B->E F Absorb with Inert Material (e.g., Vermiculite) C->F G Double-Bag in Thick Polyethylene D->G H Black Hazardous Waste Bin (EPA Subpart P Compliant) E->H F->H G->H I High-Temperature Incineration (Permitted TSDF) H->I

Figure 1: Decision tree for the segregation and disposal of 5,5-Diphenylhydantoin calcium salt waste.

References

  • New Jersey Department of Health. "Phenytoin - Hazardous Substance Fact Sheet." nj.gov. Available at: [Link]

  • US Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals." epa.gov. Available at: [Link]

  • Daniels Health. "RCRA Hazardous Pharmaceutical Waste." danielshealth.com. Available at: [Link]

  • Ohio Environmental Protection Agency. "Management of Hazardous Waste Pharmaceuticals from Healthcare Facilities." ohio.gov. Available at: [Link]

  • Association for the Health Care Environment (AHE). "EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals." ahe.org. Available at: [Link]

  • Codow. "5,5-Diphenylhydantoin calcium salt, ≥95%." codow.com.cn. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 5,5-Diphenylhydantoin calcium salt

As a Senior Application Scientist, I recognize that handling active pharmaceutical ingredients (APIs) like 5,5-Diphenylhydantoin calcium salt (commonly known as Phenytoin calcium) requires moving beyond basic compliance....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling active pharmaceutical ingredients (APIs) like 5,5-Diphenylhydantoin calcium salt (commonly known as Phenytoin calcium) requires moving beyond basic compliance. For researchers and drug development professionals, occupational safety must be integrated directly into experimental design.

This compound, a potent anticonvulsant acting on voltage-gated sodium channels, presents dual occupational risks: chronic biological toxicity (suspected teratogenicity and carcinogenicity) and acute physical hazards (combustible dust formation). This guide provides a causality-driven, self-validating framework for the safe handling, operational processing, and disposal of 5,5-Diphenylhydantoin calcium salt.

Quantitative Hazard & Physicochemical Profile

To design an effective safety protocol, we must first understand the fundamental properties of the molecule. The following table summarizes the critical quantitative and qualitative data that dictate our engineering controls and Personal Protective Equipment (PPE) selection.

Table 1: Physicochemical and Hazard Profile of 5,5-Diphenylhydantoin Calcium Salt

Property / Hazard ParameterValue / DescriptionReference
Molecular Formula C15H10CaN2O2
Molecular Weight 290.33 g/mol
Physical State Solid (Powder)[1]
Primary Hazard Codes H302 (Harmful if swallowed), H317 (Allergic skin reaction), H351 (Suspected carcinogen), H361fd (Suspected teratogen)[1]
Physical Hazard May form combustible dust concentrations in air[2]
Solubility & Stability Highly pH-dependent; requires normal saline (0.9% w/v) to prevent precipitation in aqueous formulations[3]

Causality-Driven PPE Selection Matrix

Listing PPE is insufficient; understanding why specific gear is chosen ensures strict adherence. Every piece of equipment below acts as a targeted barrier against the specific vulnerabilities exposed by 5,5-Diphenylhydantoin calcium salt[1].

Table 2: PPE Specification and Mechanistic Rationale

PPE CategorySpecification StandardCausality / Mechanistic Rationale
Eye Protection EN 166 compliant safety goggles (unvented or indirectly vented)Rationale: Prevents ocular absorption and mucosal irritation from aerosolized micro-particulates during powder transfer.
Hand Protection Double-layered Nitrile gloves (minimum 0.11 mm thickness)Rationale: Nitrile provides excellent resistance to organic APIs. Double-gloving is a self-validating system for teratogens (H361fd); if the outer glove tears, the inner glove maintains the barrier.
Respiratory Protection NIOSH N95, N100, or EN 149 P3 particulate respiratorRationale: Mitigates the inhalation risk of suspected carcinogenic (H351) dusts. Required if handling occurs outside a HEPA-filtered enclosure[1].
Body Protection Disposable Tyvek® sleeves over a dedicated, fully buttoned lab coatRationale: Prevents the accumulation of combustible dust on personal clothing, eliminating secondary exposure routes[2].

Self-Validating Operational Protocols

The physical stability and solubility of phenytoin salts are notoriously sensitive to environmental conditions and diluents[3]. The following protocol ensures both operator safety and chemical integrity.

Protocol 1: Anti-Static Weighing and Formulation Transfer

Objective: Transfer the API without generating combustible dust clouds or compromising the compound's structural integrity.

  • Step 1: Environmental Verification. Ensure operations are conducted within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing hood. Validation Check: Verify the inward face velocity is between 0.4–0.5 m/s before opening the chemical container.

  • Step 2: Static Dissipation. Because 5,5-Diphenylhydantoin can form combustible dust concentrations in the air[2], ground all weighing receptacles. Utilize a static eliminator (ionizer) bar to neutralize the micro-environment. Validation Check: The analytical balance reading should stabilize immediately, indicating an absence of static interference.

  • Step 3: Precision Transfer. Using a grounded stainless-steel or PTFE-coated spatula, transfer the required mass slowly. Avoid dropping the powder from a height to prevent aerosolization[4].

  • Step 4: Solubilization & pH Control. When preparing liquid formulations, dissolve the calcium salt in normal (0.9% w/v) saline. Phenytoin preparations are highly susceptible to physical incompatibility and precipitation if the pH fluctuates[3]. Validation Check: The solution should remain optically clear. Any turbidity indicates premature precipitation and a failed formulation.

Accidental Release & Disposal Plan

Standard sweeping will aerosolize this compound, creating an immediate inhalation hazard and a potential combustible dust environment[2][4].

Protocol 2: Spill Response and Waste Management
  • Step 1: Immediate Containment. If a spill occurs outside the engineering controls, immediately evacuate the 5-meter radius. Allow ambient aerosols to settle for 15 minutes.

  • Step 2: PPE Escalation. Don a fitted N95/P3 respirator, safety goggles, and double nitrile gloves before re-entering the spill zone[1].

  • Step 3: Wet-Wipe Recovery (No Dry Sweeping). Do not dry sweep or use a standard vacuum. Cover the spilled powder with absorbent pads lightly misted with water or a 10% ethanol solution to suppress dust formation. Gently wipe the area from the perimeter inward[4].

  • Step 4: Chemical Decontamination. Wash the affected surface thoroughly with soap and water to remove any residual API[1].

  • Step 5: Segregated Disposal. Place all contaminated wipes, disposable PPE, and recovered powder into a sealable, labeled hazardous waste container. Because the compound is toxic to terrestrial vertebrates, it must be incinerated at an EPA/RCRA-approved facility and never disposed of in standard wastewater systems[1].

Workflow Visualization

The following diagram maps the logical progression of risk assessment, operational handling, and spill response for 5,5-Diphenylhydantoin calcium salt.

PPE_Workflow A Risk Assessment: 5,5-Diphenylhydantoin Calcium B Engineering Controls: Fume Hood / HEPA Filter A->B Step 1 C PPE Donning: Double Nitrile, N95/P3, Goggles B->C Step 2 D Operation: Anti-static Weighing C->D Step 3 E Spill Incident? D->E Monitor F Spill Protocol: Wet-Wipe / HEPA Vac E->F Yes (Dust/Liquid) G Standard Decon: Soap & Water Wash E->G No (Success) H Waste Segregation: Solid vs. Aqueous F->H Collect Waste G->H Dispose Consumables

Operational Workflow and Spill Response Protocol for 5,5-Diphenylhydantoin Calcium Salt Handling

References

  • SAFETY DATA SHEET - Fisher Scientific: 5,5-Diphenylhydantoin sodium salt Fisher Scientific
  • 5,5-Diphenylhydantoin - Safety D
  • SAFETY DATA SHEET - Thermo Fisher Scientific: 5,5-Diphenylhydantoin Thermo Fisher Scientific
  • 5,5-Diphenylhydantoin calcium salt,≥95% Codow
  • Effects of Diluents on Physical and Chemical Stability of Phenytoin and Phenytoin Sodium ResearchG

Sources

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